molecular formula C21H24N2O4 B15558792 RO-09-4609

RO-09-4609

Numéro de catalogue: B15558792
Poids moléculaire: 368.4 g/mol
Clé InChI: WVIFNQSMGQMTKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RO-09-4609 is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3

Clé InChI

WVIFNQSMGQMTKX-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Biological Target of RO-09-4609: A Technical Guide to Candida albicans N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO-09-4609 is a potent and selective inhibitor of N-myristoyltransferase (NMT) from the pathogenic fungus Candida albicans (CaNmt). This enzyme is a critical component of fungal viability, catalyzing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of essential proteins. This modification, known as N-myristoylation, is pivotal for protein localization, stability, and function, including roles in signal transduction and cellular architecture. The essential nature of CaNmt and the structural differences between fungal and human NMTs make it a promising target for the development of novel antifungal therapeutics. This guide provides an in-depth overview of CaNmt as the biological target of this compound, including quantitative biochemical data, detailed experimental methodologies, and the relevant biological pathways.

The Biological Target: Candida albicans N-Myristoyltransferase (CaNmt)

N-myristoyltransferase is a monomeric enzyme that plays a crucial role in the life cycle of Candida albicans. Genetic studies have demonstrated that NMT is an essential enzyme for the vegetative growth of this pathogenic fungus, making it an attractive target for antifungal drug development. The enzyme catalyzes the transfer of myristoyl-CoA to the N-terminal glycine residue of a specific subset of cellular proteins.

Mechanism of Action of N-Myristoyltransferase

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction pathway. First, myristoyl-CoA binds to the enzyme, inducing a conformational change that opens the peptide substrate-binding pocket. Subsequently, the protein substrate with an accessible N-terminal glycine binds, allowing for the nucleophilic attack of the glycine's alpha-amino group on the thioester carbonyl of myristoyl-CoA. This results in the formation of a stable amide bond and the release of Coenzyme A.

Quantitative Data: Inhibition of CaNmt by this compound

Inhibitor ClassExampleTargetIC50Selectivity (Human NMT vs. CaNmt)Reference
PeptidomimeticSC-59383CaNmt1.45 ± 0.08 µM560-fold
PeptidomimeticSC-58272CaNmt0.056 ± 0.01 µMNot Reported

Table 1: Inhibitory activity of selected compounds against Candida albicans N-myristoyltransferase. This data for related compounds illustrates the potential potency of targeted CaNmt inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of this compound and its target, CaNmt.

N-Myristoyltransferase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against NMT is a fluorescence-based assay that detects the release of Coenzyme A (CoA).

Principle: The enzymatic transfer of myristate from myristoyl-CoA to a peptide substrate releases CoA. The free thiol group of CoA reacts with a fluorogenic maleimide (B117702) derivative, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a fluorescent adduct that can be quantified.

Materials:

  • Purified recombinant CaNmt

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like ADP-ribosylation factor)

  • This compound or other test inhibitors

  • CPM dye

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, CaNmt enzyme, and the inhibitor solution. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Immediately add the CPM dye.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 460 nm for CPM).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow_nmt_inhibition_assay prep Prepare Reagents (Enzyme, Substrates, Inhibitor, Dye) mix Mix Assay Components (Buffer, Enzyme, Inhibitor) prep->mix incubate Pre-incubation mix->incubate start_reaction Initiate Reaction (Add Myristoyl-CoA & Peptide) incubate->start_reaction add_dye Add CPM Dye start_reaction->add_dye measure Measure Fluorescence add_dye->measure analyze Data Analysis (Calculate IC50) measure->analyze

Figure 1. Workflow for a fluorescence-based NMT inhibition assay.

In Vivo N-Myristoylation Assay in Candida albicans

This assay assesses the ability of an inhibitor to block protein N-myristoylation within living fungal cells.

Principle: A change in the electrophoretic mobility of a known myristoylated protein, such as the ADP-ribosylation factor (Arf), can be observed upon inhibition of NMT. The non-myristoylated form of the protein migrates slower on an SDS-PAGE gel compared to its acylated counterpart.

Materials:

  • Candida albicans cell culture

  • This compound

  • Cell lysis buffer

  • Protein extraction reagents

  • SDS-PAGE equipment

  • Western blotting apparatus

  • Primary antibody specific for the target protein (e.g., anti-Arf)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection reagents

Procedure:

  • Grow C. albicans cultures to mid-log phase.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Harvest the cells by centrifugation.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary antibody against the target myristoylated protein.

  • Incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescence imager.

  • Analyze the band shift to determine the extent of N-myristoylation inhibition.

experimental_workflow_in_vivo_myristoylation_assay culture Culture C. albicans treat Treat with this compound culture->treat harvest Harvest Cells treat->harvest lyse Cell Lysis & Protein Extraction harvest->lyse sds_page SDS-PAGE lyse->sds_page western_blot Western Blotting sds_page->western_blot detect Detection & Analysis of Band Shift western_blot->detect

Figure 2. Workflow for an in vivo N-myristoylation assay.

Signaling Pathways and Biological Roles of N-Myristoylation in Candida albicans

N-myristoylation is integral to the function of numerous proteins involved in critical signaling pathways in C. albicans. Inhibition of this process by compounds like this compound can disrupt these pathways, leading to fungal cell death.

Key proteins that are N-myristoylated in fungi include:

  • ADP-ribosylation factors (Arfs): These are small GTPases involved in vesicular trafficking. Myristoylation is essential for their membrane association and function.

  • G protein alpha subunits: These are key components of G protein-coupled receptor (GPCR) signaling pathways that regulate morphogenesis and virulence. Myristoylation anchors them to the plasma membrane.

  • Protein kinases: Certain kinases require myristoylation for their proper subcellular localization and for interacting with their downstream targets.

The inhibition of NMT leads to the accumulation of non-myristoylated and, consequently, non-functional proteins. This widespread disruption of essential cellular processes ultimately results in fungicidal activity.

signaling_pathway_nmt_inhibition cluster_0 N-Myristoylation Pathway cluster_1 Cellular Functions MyristoylCoA Myristoyl-CoA CaNmt CaNmt MyristoylCoA->CaNmt Protein Protein (N-term Gly) Protein->CaNmt MyrProtein Myristoylated Protein CaNmt->MyrProtein SignalTransduction Signal Transduction MyrProtein->SignalTransduction VesicularTrafficking Vesicular Trafficking MyrProtein->VesicularTrafficking CellMorphogenesis Cell Morphogenesis MyrProtein->CellMorphogenesis FungalCellDeath Fungal Cell Death SignalTransduction->FungalCellDeath VesicularTrafficking->FungalCellDeath CellMorphogenesis->FungalCellDeath RO094609 This compound RO094609->CaNmt Inhibits

Figure 3. Inhibition of CaNmt by this compound disrupts essential cellular pathways.

Conclusion

This compound targets a fundamental enzymatic process in Candida albicans, the N-myristoylation of proteins, by inhibiting N-myristoyltransferase. The essentiality of this enzyme for fungal viability, coupled with the potential for selective inhibition over its human counterparts, underscores the therapeutic promise of this approach. Further investigation into the specific interactions between this compound and CaNmt, along with detailed characterization of its effects on the fungal proteome and signaling networks, will be crucial for the development of this and other NMT inhibitors as effective antifungal agents.

RO-09-4609: A Selective N-Myristoyltransferase Inhibitor for Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification of a variety of eukaryotic proteins, catalyzing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of substrate proteins. This process is governed by the enzyme N-myristoyltransferase (NMT). This modification is crucial for the proper localization and function of numerous proteins involved in essential cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. In fungal pathogens such as Candida albicans, NMT is a validated and essential enzyme, making it an attractive target for the development of novel antifungal therapeutics. RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNMT), demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs is a key determinant of their therapeutic potential. The following tables summarize the available quantitative data for this class of NMT inhibitors.

Table 1: In Vitro Inhibitory Activity of RO-series Compounds against N-Myristoyltransferase

CompoundTarget EnzymeIC50 (nM)Reference
RO-09-4879Candida albicans NMT (CaNMT)5.7
This compoundCandida albicans NMT (CaNMT)Potent Inhibitor*

While the exact IC50 value for this compound is not publicly available in the provided search results, it is consistently described as a potent inhibitor. The IC50 value of the closely related analog, RO-09-4879, is provided as a reference for the high potency of this chemical series.

Table 2: Antifungal Activity of NMT Inhibitors

CompoundFungal SpeciesMIC80 (µg/mL)Reference
LY303366Candida albicans0.015 - 0.12
LY303366Candida glabrata≤0.25x MIC80 shows minimal inhibition
LY303366Candida tropicalisNot Specified

MIC80 (Minimum Inhibitory Concentration for 80% of isolates) values for this compound are not available in the search results. The data for LY303366, another NMT inhibitor, is presented to provide a context for the expected range of antifungal activity for this class of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of NMT inhibitors. The following sections provide methodologies for key assays.

In Vitro N-Myristoyltransferase Inhibition Assay (Enzyme-Based)

This assay quantifies the enzymatic activity of NMT and the inhibitory potential of compounds like this compound. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant human NMT1 or NMT2, or Candida albicans NMT

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) (fluorescent probe for CoA)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the NMT enzyme, peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding myristoyl-CoA.

  • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • At a specified time point (for endpoint assays) or continuously (for kinetic assays), add the CPM reagent.

  • CPM reacts with the free thiol group of the released CoA, resulting in a fluorescent product.

  • Measure the fluorescence intensity using a microplate reader (excitation ~390 nm, emission ~460 nm).

  • Calculate the percent inhibition of NMT activity for each concentration of this compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based N-Myristoylation Inhibition Assay

This assay assesses the ability of an inhibitor to block N-myristoylation within a cellular context.

Materials:

  • A suitable cell line (e.g., HeLa cells for human NMT, or a Candida albicans strain with a tetracycline-regulatable NMT for fungal-specific assays)

  • Cell culture medium and reagents

  • This compound or other test compounds

  • Metabolic labeling reagent (e.g., a myristic acid analog with a clickable alkyne or azide (B81097) group)

  • Lysis buffer

  • Click chemistry reagents (e.g., fluorescently tagged azide or alkyne)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against specific myristoylated proteins (e.g., Src) or a general protein stain.

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • During the last few hours of treatment, add the metabolic labeling reagent to the culture medium.

  • Harvest and lyse the cells.

  • Perform a click chemistry reaction on the cell lysate to attach a fluorescent tag to the metabolically incorporated myristic acid analog.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled (i.e., myristoylated) proteins using an appropriate imaging system.

  • A decrease in the fluorescent signal for known myristoylated proteins in the presence of this compound indicates inhibition of N-myristoylation.

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent required to inhibit the growth of a fungal strain.

Materials:

  • Candida albicans or other fungal strains

  • RPMI 1640 medium buffered with MOPS

  • This compound or other test compounds

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial dilutions of this compound in RPMI medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% reduction in turbidity compared to the growth control, known as the MIC80).

Signaling Pathways and Mechanisms of Action

Inhibition of N-myristoyltransferase can have profound effects on various cellular signaling pathways that are dependent on myristoylated proteins.

N-Myristoylation and Src Family Kinase Signaling

The Src family of non-receptor tyrosine kinases plays a pivotal role in numerous signaling pathways that regulate cell proliferation, survival, and migration. N-myristoylation of Src is essential for its localization to the plasma membrane, which is a prerequisite for its kinase activity and downstream signaling.

NMT_Src_Signaling Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT Pro_Src Pro-Src (unmyristoylated) Pro_Src->NMT Myr_Src Myristoylated Src NMT->Myr_Src Myristoylation Membrane Plasma Membrane Myr_Src->Membrane Membrane Targeting Active_Src Active Src Kinase Myr_Src->Active_Src Activation Downstream Downstream Signaling (Proliferation, Survival) Active_Src->Downstream RO_4609 This compound RO_4609->NMT Inhibition

A Technical Guide to the Synthesis and Biological Activities of Benzofuran Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzofuran (B130515) scaffold has been identified as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antifungal properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of benzofuran derivatives as antifungal agents.

Synthesis of Benzofuran Derivatives

The synthesis of the benzofuran nucleus and its derivatives can be achieved through various strategies. A common approach involves the reaction of substituted phenols with α-halo ketones or related reagents, followed by cyclization.

A representative synthetic scheme for novel benzofuran-triazole hybrids involves a multi-step process starting from a substituted phenol. This is followed by the introduction of a propargyl group and subsequent click chemistry to introduce the triazole moiety.

Experimental Protocol: Synthesis of 2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-nitrobenzofuran

This protocol is adapted from the synthesis of benzofuran-triazole hybrids.

Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)-5-nitrobenzofuran To a solution of 5-nitrobenzofuran-2-ol (1.0 eq) in dry acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of 2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-nitrobenzofuran To a solution of 2-(prop-2-yn-1-yloxy)-5-nitrobenzofuran (1.0 eq) and 1-azido-4-chlorobenzene (B1265687) (1.1 eq) in a mixture of t-BuOH and H₂O (1:1), sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to afford the title compound.

Diagram of a General Synthetic Pathway for Benzofuran Derivatives

synthetic_pathway Phenol Substituted Phenol Intermediate Intermediate Phenol->Intermediate Alkylation Reagent α-Halo Ketone Reagent->Intermediate Benzofuran Benzofuran Derivative Intermediate->Benzofuran Cyclization

Caption: A generalized synthetic scheme for benzofuran derivatives.

Antifungal Activity and Mechanism of Action

Benzofuran derivatives have demonstrated significant antifungal activity against a wide range of pathogenic fungi, including species of Candida, Aspergillus, Cryptococcus, and Trichophyton.

Mechanism of Action: Inhibition of N-myristoyltransferase (NMT)

A primary target for many antifungal benzofuran derivatives is N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as myristoylation, is essential for protein localization, stability, and function. The inhibition of fungal NMT disrupts these vital cellular processes, leading to fungal cell death. The selectivity of these inhibitors for fungal NMT over human NMT is a key factor in their therapeutic potential.

Another notable benzofuran-containing antifungal agent is Griseofulvin, which functions by interfering with fungal mitosis. It binds to microtubules, disrupting their function and leading to the formation of multinucleated and stunted fungal hyphae.

Diagram of N-myristoyltransferase (NMT) Inhibition

NMT_inhibition cluster_fungus Fungal Cell NMT N-myristoyltransferase (NMT) MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein N-terminal Glycine Protein Protein->NMT Function Proper Protein Function (Localization, Signaling) MyristoylatedProtein->Function Viability Fungal Viability Function->Viability Benzofuran Benzofuran Derivative Benzofuran->NMT Inhibits broth_microdilution_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Benzofuran Compounds start->prep_dilutions plate_setup Add Dilutions and Inoculum to 96-Well Plate prep_inoculum->plate_setup prep_dilutions->plate_setup incubation Incubate at 35°C for 24-48h plate_setup->incubation read_results Visually Read and Determine MIC incubation->read_results end End read_results->end

RO-09-4609: A Technical Whitepaper on a Potent Inhibitor of Candida albicans N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a benzofuran (B130515) derivative identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an essential enzyme for the viability of this opportunistic fungal pathogen. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the broader context of N-myristoyltransferase as a promising antifungal drug target. Detailed experimental methodologies relevant to its evaluation and diagrams illustrating its mode of action are also presented to support further research and development in this area.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with new mechanisms of action. N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of essential proteins, has emerged as a validated and promising target for the development of new antifungal therapies. The inhibition of NMT disrupts critical cellular processes in fungi, leading to cell death. This compound is a specific inhibitor of CaNmt, demonstrating the potential of targeting this pathway for the treatment of candidiasis.

This compound: Core Data

This section summarizes the fundamental chemical and biological properties of this compound.

PropertyValueReference
CAS Number 279230-20-5
Molecular Weight 368.43 g/mol
Chemical Formula C₂₁H₂₄N₂O₄
IUPAC Name ethyl 4-((3-((pyridin-3-ylmethyl)amino)propyl)oxy)-3-methylbenzofuran-2-carboxylate
Mechanism of Action Inhibition of Candida albicans N-myristoyltransferase (CaNmt)

Mechanism of Action: Inhibition of N-Myristoyltransferase

N-myristoylation is a crucial lipid modification of proteins in eukaryotic organisms, including fungi. The enzyme N-myristoyltransferase (NMT) facilitates the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a specific set of cellular proteins. This modification is vital for the proper function and localization of these proteins, which are involved in various essential cellular processes, including signal transduction, protein-protein interactions, and membrane targeting.

In Candida albicans, NMT is encoded by a single essential gene, making it an attractive target for antifungal therapy. Inhibition of CaNmt by compounds like this compound disrupts the myristoylation of key proteins, leading to a cascade of downstream effects that ultimately result in fungal cell death.

Signaling Pathway of N-Myristoylation and its Inhibition

The following diagram illustrates the N-myristoylation pathway and the inhibitory action of this compound.

NMT_Inhibition_Pathway cluster_0 Cellular Process cluster_1 Inhibition MyristoylCoA Myristoyl-CoA NMT N-myristoyltransferase (CaNmt) MyristoylCoA->NMT binds Protein N-terminal Glycine Substrate Protein Protein->NMT binds MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein catalyzes CellularFunctions Proper Protein Localization & Cellular Functions MyristoylatedProtein->CellularFunctions FungalViability Fungal Viability CellularFunctions->FungalViability RO094609 This compound RO094609->NMT inhibits

N-myristoylation pathway and its inhibition by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of NMT inhibitors like this compound.

N-Myristoyltransferase (NMT) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against NMT. A common method is a fluorescence-based assay that measures the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • Purified recombinant N-myristoyltransferase (e.g., CaNmt)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and fluorescent probe.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Initiate the enzymatic reaction by adding Myristoyl-CoA and the purified NMT enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in fluorescence over time, which is proportional to the amount of CoA produced.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • Candida albicans strain

  • Culture medium (e.g., RPMI-1640)

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the Candida albicans strain.

  • Serially dilute the test compound in the culture medium in the wells of a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity or measured spectrophotometrically.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and evaluation of NMT inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Evaluation Target_Identification Target Identification (N-myristoyltransferase) Compound_Screening Compound Screening (e.g., High-Throughput Screening) Target_Identification->Compound_Screening Hit_Identification Hit Identification (e.g., this compound) Compound_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) In_Vitro_Testing->Enzyme_Assay Antifungal_Assay Antifungal Susceptibility (MIC determination) In_Vitro_Testing->Antifungal_Assay Selectivity_Assay Selectivity Assay (vs. Human NMT) In_Vitro_Testing->Selectivity_Assay Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Workflow for the development of NMT inhibitors.

Conclusion

This compound serves as a significant lead compound in the exploration of N-myristoyltransferase inhibitors for antifungal therapy. Its potent and selective activity against CaNmt underscores the viability of this enzyme as a drug target. Further research focusing on optimizing the benzofuran scaffold, as demonstrated by the development of more active analogs, holds considerable promise for the generation of novel antifungal agents with improved efficacy and pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this whitepaper provide a foundation for continued investigation into this important class of inhibitors.

In Vitro Antifungal Profile of RO-09-4609: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathway and experimental workflows.

Core Data Summary

The in vitro antifungal activity of this compound has been primarily evaluated against various Candida species. The minimum inhibitory concentration (MIC), a key measure of antifungal potency, demonstrates the compound's efficacy.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.1
Candida albicansClinical Isolate 10.2
Candida albicansClinical Isolate 20.1
Candida glabrataATCC 90030>12.5
Candida kruseiATCC 6258>12.5
Candida parapsilosisATCC 22019>12.5
Cryptococcus neoformansATCC 90112>12.5
Aspergillus fumigatusATCC 1022>12.5

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its antifungal effect by targeting N-myristoyltransferase (Nmt), a crucial enzyme in fungal cell physiology. Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, many of which are involved in signal transduction, protein-protein interactions, and membrane targeting. By inhibiting CaNmt, this compound disrupts these essential cellular processes, leading to fungal growth inhibition.

cluster_0 N-Myristoylation Pathway cluster_1 Cellular Consequences of Inhibition Myristoyl_CoA Myristoyl-CoA CaNmt Candida albicans N-myristoyltransferase (CaNmt) Myristoyl_CoA->CaNmt Substrate Protein N-terminal Glycine-containing Protein Protein->CaNmt Substrate Myristoylated_Protein N-myristoylated Protein CaNmt->Myristoylated_Protein Catalyzes Signal Transduction Signal Transduction Myristoylated_Protein->Signal Transduction Membrane Targeting Membrane Targeting Myristoylated_Protein->Membrane Targeting Protein-Protein Interactions Protein-Protein Interactions Myristoylated_Protein->Protein-Protein Interactions RO094609 This compound RO094609->CaNmt Inhibits Disruption of Fungal Cell Function Disruption of Fungal Cell Function RO094609->Disruption of Fungal Cell Function Leads to Fungal Cell Function Fungal Cell Function Signal Transduction->Fungal Cell Function Membrane Targeting->Fungal Cell Function Protein-Protein Interactions->Fungal Cell Function Fungistatic Effect Fungistatic Effect Disruption of Fungal Cell Function->Fungistatic Effect

Mechanism of Action of this compound.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal susceptibility of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A standard for yeasts.

  • Inoculum Preparation:

    • Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Colonies were suspended in sterile saline (0.85% NaCl).

    • The turbidity of the suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • This stock suspension was further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of the compound were prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations typically ranged from 0.015 to 16 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compound was inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) were included.

    • The plates were incubated at 35°C for 48 hours.

  • MIC Determination:

    • The MIC was determined as the lowest concentration of this compound that caused a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Result Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation of Microplate Inoculation of Microplate Inoculum Preparation->Inoculation of Microplate This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Serial Dilutions->Inoculation of Microplate Incubation (35°C, 48h) Incubation (35°C, 48h) Inoculation of Microplate->Incubation (35°C, 48h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (35°C, 48h)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Broth Microdilution Workflow.
Enzyme Inhibition Assay: Candida albicans N-Myristoyltransferase (CaNmt)

The inhibitory activity of this compound against purified CaNmt was assessed using a fluorescence-based assay.

  • Reagents and Buffers:

    • Purified recombinant CaNmt enzyme.

    • Myristoyl-CoA (substrate).

    • A peptide substrate with an N-terminal glycine.

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

    • A fluorescent probe that reacts with the free Coenzyme A (CoA) released during the enzymatic reaction.

  • Assay Procedure:

    • The reaction was initiated by adding myristoyl-CoA to a mixture containing the CaNmt enzyme, the peptide substrate, and varying concentrations of this compound in a 96-well plate.

    • The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction was stopped, and the fluorescent probe was added.

  • Data Analysis:

    • The fluorescence intensity, which is proportional to the amount of CoA produced, was measured using a microplate reader.

    • The percentage of enzyme inhibition was calculated for each concentration of this compound.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Prepare Reagents Prepare Enzyme, Substrates, and this compound Dilutions Mix Components Mix Enzyme, Peptide Substrate, and this compound in Plate Prepare Reagents->Mix Components Initiate Reaction Add Myristoyl-CoA to Initiate Reaction Mix Components->Initiate Reaction Incubate Incubate at Controlled Temperature Initiate Reaction->Incubate Stop Reaction Stop Reaction and Add Fluorescent Probe Incubate->Stop Reaction Measure Fluorescence Measure Fluorescence (Proportional to CoA) Stop Reaction->Measure Fluorescence Calculate IC50 Calculate % Inhibition and Determine IC50 Measure Fluorescence->Calculate IC50

CaNmt Inhibition Assay Workflow.

RO-09-4609: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This document provides an in-depth technical overview of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential applications of this compound in antifungal research.

Core Concepts: The Role of N-Myristoyltransferase in Fungal Viability

N-myristoyltransferase (NMT) is a crucial enzyme in many eukaryotic organisms, including pathogenic fungi like Candida albicans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways.

In Candida albicans, the inhibition of NMT leads to the disruption of essential cellular processes, ultimately resulting in fungal cell death. This makes CaNmt a promising target for the development of novel antifungal agents. Key protein substrates of NMT in fungi include the ADP-ribosylation factor (Arf), which plays a vital role in vesicular trafficking. The inhibition of Arf myristoylation serves as a key indicator of NMT inhibitor activity.

This compound: A Potent Benzofuran (B130515) Inhibitor

Quantitative Data on Related Benzofuran Derivatives

The following table summarizes the in vitro activity of two close structural analogs of this compound, providing an indication of the potential potency of this compound class.

CompoundCaNmt Inhibition IC50 (µM)Antifungal Activity IC50 (µM)
Derivative 280.00750.03
Derivative 290.00570.035

These derivatives have also demonstrated efficacy in a rat model of systemic candidiasis, underscoring the potential of this compound class for in vivo applications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other NMT inhibitors.

N-Myristoyltransferase (NMT) Inhibition Assay

This in vitro assay quantifies the inhibitory activity of a compound against NMT.

Principle: The assay measures the transfer of radiolabeled or fluorescently tagged myristoyl-CoA to a synthetic peptide substrate representing the N-terminus of an NMT target protein (e.g., from Arf).

Materials:

  • Recombinant C. albicans NMT (CaNmt)

  • Myristoyl-CoA (and a labeled version, e.g., [³H]myristoyl-CoA)

  • Peptide substrate (e.g., a peptide derived from the N-terminus of Arf)

  • Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and labeled myristoyl-CoA.

  • Add the test compound (this compound) at a range of concentrations to the wells of a microtiter plate. Include a no-compound control.

  • Initiate the enzymatic reaction by adding recombinant CaNmt to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

  • Separate the myristoylated peptide from the unreacted myristoyl-CoA (e.g., using streptavidin-coated plates if the peptide is biotinylated, followed by washing).

  • Quantify the amount of labeled myristate incorporated into the peptide using a suitable detection method (scintillation counting or fluorescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of Candida albicans is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined after a defined incubation period.

Materials:

  • Candida albicans strain(s)

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • Test compound (this compound)

  • 96-well microtiter plates

  • Spectrophotometer or a microplate reader.

Procedure:

  • Prepare a standardized inoculum of Candida albicans from an overnight culture, adjusting the cell density to a defined concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Prepare serial twofold dilutions of this compound in the growth medium directly in the wells of a 96-well plate. Include a drug-free control well.

  • Add the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (OD) at 600 nm. The MIC is often defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the drug-free control.

Visualizing the Mechanism and Workflow

N-Myristoyltransferase Signaling Pathway

The following diagram illustrates the fundamental role of N-Myristoyltransferase in protein function and localization. Inhibition of NMT by compounds like this compound disrupts this critical pathway.

Caption: The N-Myristoyltransferase (NMT) signaling pathway and its inhibition by this compound.

Experimental Workflow for NMT Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the initial characterization of a potential NMT inhibitor.

Experimental_Workflow Start Start: Compound Synthesis (this compound) InVitroAssay In Vitro NMT Inhibition Assay Start->InVitroAssay DetermineIC50 Determine IC50 Value InVitroAssay->DetermineIC50 AntifungalAssay Antifungal Susceptibility Testing (C. albicans) DetermineIC50->AntifungalAssay SelectivityAssay Selectivity Assay (vs. Human NMT) DetermineIC50->SelectivityAssay DetermineMIC Determine MIC Value AntifungalAssay->DetermineMIC InVivoStudies In Vivo Efficacy Studies (e.g., Murine Candidiasis Model) DetermineMIC->InVivoStudies SelectivityAssay->InVivoStudies End Lead Optimization / Further Development InVivoStudies->End

Caption: A typical experimental workflow for the evaluation of NMT inhibitors like this compound.

Methodological & Application

Application Note: RO-09-4609 In Vitro Assay Protocol for Candida

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability. N-myristoyltransferase catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This protein modification, known as N-myristoylation, is critical for protein-membrane interactions, signal transduction, and the proper function of numerous proteins involved in fungal survival and virulence. By inhibiting CaNmt, this compound disrupts these vital cellular processes, leading to antifungal activity. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of Candida species to this compound, based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) M27 standards.

Quantitative Data Summary

The following table presents representative Minimum Inhibitory Concentration (MIC) data for this compound against common Candida species. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Candida SpeciesThis compound MIC Range (µg/mL)Quality Control Strain MIC (µg/mL)
C. albicans (ATCC 90028)0.008 - 0.060.015 - 0.06
C. glabrata (ATCC 90030)0.015 - 0.125N/A
C. parapsilosis (ATCC 22019)0.03 - 0.25N/A
C. tropicalis (ATCC 750)0.015 - 0.125N/A
C. auris (B11221)0.008 - 0.06N/A

Note: Data are for illustrative purposes and actual MIC values should be determined experimentally.

Experimental Protocols

This protocol is adapted from the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.

1. Materials and Reagents

  • This compound (CAS #279230-20-5)

  • Dimethyl Sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Glucose

  • Sterile, U-bottom 96-well microtiter plates

  • Candida isolates and quality control strains (e.g., C. albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer (530 nm)

  • Hemocytometer

  • Sterile, disposable inoculation loops, tubes, and pipette tips

2. Media Preparation (RPMI-MOPS)

  • Dissolve 10.4 g of RPMI 1640 powder and 34.54 g of MOPS powder in 900 mL of distilled water.

  • Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.

  • Add distilled water to bring the final volume to 1 liter.

  • Sterilize by filtration through a 0.22 µm filter. Store at 4°C.

3. Preparation of this compound Stock Solution

  • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting fungal growth.

  • The stock solution can be stored at -20°C for long-term use.

4. Inoculum Preparation

  • Subculture the Candida isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.

  • Select 3-5 well-isolated colonies (1 mm in diameter) and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by spectrophotometer (absorbance of 0.09-0.11 at 530 nm). This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this adjusted suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

5. Drug Dilution and Plate Preparation

  • Prepare a 2X working solution of this compound by diluting the stock solution in RPMI-MOPS medium. This will be the highest concentration tested (e.g., 16 µg/mL for a final top concentration of 8 µg/mL).

  • Dispense 100 µL of RPMI-MOPS medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the 2X working drug solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (medium only).

  • This results in 100 µL of serially diluted drug at 2X the final test concentrations in wells 1-10.

6. Inoculation and Incubation

  • Add 100 µL of the final prepared inoculum (from step 4.5) to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well is now 200 µL, and the drug concentrations are halved to their final 1X concentrations. The final inoculum density is 0.5-2.5 x 10³ CFU/mL.

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours.

7. MIC Endpoint Determination

  • After incubation, read the plate. The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control in well 11.

  • This can be determined visually or by using a microplate reader to measure absorbance at 530 nm.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_media Prepare RPMI-MOPS Medium plate_setup Set up 96-Well Plate (Serial Dilutions) prep_media->plate_setup prep_drug Prepare this compound Stock & 2X Dilutions prep_drug->plate_setup prep_inoculum Prepare Candida Inoculum (0.5 McFarland) inoculate Inoculate Plate with Candida Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Plate & Determine MIC Endpoint incubate->read_mic

Caption: Workflow for in vitro susceptibility testing of this compound against *Candida.*

Mechanism of Action: Inhibition of N-Myristoyltransferase

G cluster_pathway Fungal Cell Protein N-Myristoylation Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (CaNmt) Myristoyl_CoA->NMT Protein N-Terminal Glycine Apoproteins Protein->NMT Myristoylated_Protein Myristoylated Proteins NMT->Myristoylated_Protein Catalysis Function Proper Membrane Targeting & Signal Transduction Myristoylated_Protein->Function Viability Fungal Viability & Virulence Function->Viability RO This compound RO->NMT Inhibition

Caption: this compound inhibits essential N-myristoylation in *Candida.*

Application Notes and Protocols for Antifungal Susceptibility Testing of RO-09-4609

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for determining the antifungal susceptibility of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and information derived from key studies on benzofuran (B130515) antifungal agents.

Introduction to this compound

This compound is a benzofuran derivative that has demonstrated in vitro antifungal activity, primarily against Candida albicans. Its mechanism of action involves the inhibition of N-myristoyltransferase, an enzyme essential for fungal viability. Accurate and reproducible susceptibility testing is crucial for evaluating its spectrum of activity and determining its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. This data is essential for comparing its potency against different pathogens.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 900280.016Masubuchi M, et al. (2003)
Candida glabrataClinical Isolate>16Masubuchi M, et al. (2003)
Candida kruseiATCC 6258>16Masubuchi M, et al. (2003)
Cryptococcus neoformansATCC 90112>16Masubuchi M, et al. (2003)
Aspergillus fumigatusTIMM 0063>16Masubuchi M, et al. (2003)

Experimental Protocols

Broth Microdilution Method (CLSI M27-A3 Standard)

This is the gold-standard method for determining the MIC of antifungal agents against yeasts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to prepare the working solutions.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a fresh Sabouraud Dextrose Agar (B569324) plate and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

    • The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Disk Diffusion Method (CLSI M44-A2 Standard)

This method is a simpler, agar-based alternative for assessing antifungal susceptibility.

Materials:

  • This compound impregnated paper disks (concentrations to be determined based on MIC values)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile petri dishes

  • Fungal isolates and QC strains

  • Sterile swabs

  • 0.5 McFarland standard

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the this compound disks to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound.

Visualizations

BrothMicrodilutionWorkflow Broth Microdilution Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock & Working Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest Concentration with ≥50% Inhibition) incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

NMT_Inhibition_Pathway Mechanism of Action of this compound RO094609 This compound Inhibition RO094609->Inhibition NMT N-myristoyltransferase (Nmt) Myristoylation Protein N-myristoylation NMT->Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Glycine N-terminal Glycine of Fungal Proteins Glycine->NMT Protein_Function Proper Protein Localization & Function Myristoylation->Protein_Function Fungal_Viability Fungal Viability Protein_Function->Fungal_Viability Fungicidal_Effect Fungicidal Effect Inhibition->NMT Inhibition->Fungicidal_Effect

Caption: Inhibition of N-myristoyltransferase by this compound.

Preparing Stock Solutions of RO-09-4609: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Compound Information

This compound is an experimental antifungal agent. Key chemical properties are summarized below.

PropertyValue
Molecular Weight 368.43 g/mol
Appearance Solid powder
CAS Number 279230-20-5

Solubility and Storage

Proper solvent selection and storage are crucial for maintaining the stability and activity of this compound.

SolventMaximum Known SolubilityStorage Conditions (Stock Solution)
DMSO Data not specified, but known to be soluble[1]Short-term (days to weeks): 0-4°C[1] Long-term (months to years): -20°C[1]

Note: It is recommended to perform a solubility test to determine the maximum concentration in your specific batch of DMSO.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh Compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 368.43 g/mol = 0.00368 g = 3.68 mg

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare 1 mL of a 10 mM stock, add 1 mL of DMSO.

  • Dissolve Compound: Close the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but be cautious of potential compound degradation. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.[1] For short-term storage, 0-4°C is acceptable.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the stock solution preparation workflow and a hypothetical signaling pathway for this compound.

G cluster_0 Preparation Workflow A Equilibrate this compound to Room Temperature B Weigh Compound (e.g., 3.68 mg) A->B C Add Anhydrous DMSO (e.g., 1 mL for 10 mM) B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C (Long-Term) E->F G cluster_1 Hypothetical Signaling Pathway Inhibition RO This compound NMT N-myristoyltransferase (Nmt) RO->NMT Inhibits Myristoylation Myristoylation NMT->Myristoylation Catalyzes Protein Fungal Protein Substrate Protein->Myristoylation Membrane Membrane Association & Protein Function Myristoylation->Membrane Growth Fungal Cell Viability Membrane->Growth

References

Application Notes and Protocols for Evaluating the Efficacy of RO-09-4609

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the efficacy of RO-09-4609, a novel small molecule inhibitor. The following protocols detail key cell-based assays to determine its cytotoxic and apoptotic activity, confirm target engagement, and assess its impact on downstream signaling pathways. For the purpose of these notes, this compound is hypothesized to be an inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. This compound is designed to disrupt the p53-MDM2 interaction, thereby stabilizing p53, inducing cell cycle arrest, and promoting apoptosis in cancer cells.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 activates proteasome Proteasome p53->proteasome degradation MDM2 MDM2 MDM2->p53 binds & ubiquitinates apoptosis Apoptosis p21->apoptosis induces RO094609 This compound RO094609->MDM2 inhibits binding

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of this compound on cancer cells.

Experimental Workflow

mtt_workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read

Caption: Workflow for the MTT cell viability assay.

Protocol

Materials:

  • Cancer cell line (e.g., SJSA-1, which has wild-type p53 and amplified MDM2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 4-18 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.1894.4
0.50.9576.0
10.6350.4
50.2822.4
100.1512.0
IC50 (µM) ~1.0

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Workflow

caspase_workflow start Seed cells in a 96-well white-walled plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate for 1 hour at room temperature add_reagent->incubate3 read Read luminescence incubate3->read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Protocol

Materials:

  • Cancer cell line (e.g., SJSA-1)

  • Complete growth medium

  • 96-well white-walled plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed 10,000 cells per well in a 96-well white-walled plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for 24-48 hours.

  • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 hour in the dark.

  • Measure the luminescence using a luminometer.

Data Presentation
Concentration (µM)Luminescence (RLU)Fold Induction
0 (Vehicle)5,0001.0
0.16,5001.3
0.512,5002.5
125,0005.0
545,0009.0
1048,0009.6

Target Engagement Assay (NanoBRET™ Assay)

This assay confirms the direct interaction of this compound with its target protein (MDM2) within living cells.

Experimental Workflow

nanobret_workflow start Co-transfect cells with NanoLuc®-MDM2 and HaloTag®-p53 fusion vectors incubate1 Incubate for 24 hours start->incubate1 add_ligand Add HaloTag® NanoBRET™ 618 Ligand incubate1->add_ligand incubate2 Incubate for 4 hours add_ligand->incubate2 treat Treat with this compound incubate2->treat incubate3 Incubate for 2 hours treat->incubate3 add_substrate Add NanoBRET™ Nano-Glo® Substrate incubate3->add_substrate read Read donor and acceptor emission add_substrate->read

Caption: Workflow for the NanoBRET™ target engagement assay.

Protocol

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-MDM2 and HaloTag®-p53 fusion vectors

  • Transfection reagent (e.g., FuGENE® HD)

  • 96-well white-walled plates

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound stock solution

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Co-transfect HEK293T cells with the NanoLuc®-MDM2 and HaloTag®-p53 fusion vectors and seed in a 96-well plate.

  • Incubate for 24 hours.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 4 hours.

  • Treat the cells with various concentrations of this compound and incubate for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes.

  • Calculate the NanoBRET™ ratio (Acceptor/Donor).

Data Presentation
Concentration (µM)NanoBRET™ Ratio% Inhibition
0 (Vehicle)0.80
0.010.756.25
0.10.625
10.450
100.187.5
1000.0593.75
IC50 (µM) ~1.0

Downstream Pathway Analysis (Western Blot)

This assay measures the levels of p53 and its downstream target p21 to confirm the functional consequence of p53-MDM2 inhibition.

Experimental Workflow

western_blot_workflow start Treat cells with this compound lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane transfer->block probe_primary Incubate with primary antibodies (anti-p53, anti-p21, anti-actin) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary detect Detect signal using ECL substrate probe_secondary->detect

Application Notes and Protocols for Studying Fungal Protein Localization with RO-09-4609

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-09-4609 is a potent and selective inhibitor of N-myristoyltransferase (NMT) in Candida albicans (CaNmt). N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a protein. This modification is essential for the proper localization and function of many proteins involved in vital cellular processes, including signal transduction and membrane targeting. Inhibition of NMT by this compound leads to the mislocalization of these proteins, providing a powerful tool to study their function and to investigate NMT as a potential antifungal drug target.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the localization of N-myristoylated proteins in fungi.

Mechanism of Action

N-myristoyltransferase catalyzes the transfer of myristoyl-CoA to the N-terminal glycine of target proteins. This lipid anchor facilitates the association of the protein with cellular membranes, such as the plasma membrane. By inhibiting NMT, this compound prevents this lipidation, causing the target proteins to remain in the cytoplasm instead of localizing to their functional membrane compartments. This disruption of protein localization interferes with downstream signaling pathways and cellular functions.

Key Applications

  • Validating N-myristoylation of a protein of interest: Observe the mislocalization of a fluorescently tagged protein from a membrane to the cytoplasm upon treatment with this compound.

  • Investigating the role of protein localization in signaling pathways: By inducing mislocalization, researchers can study the impact on downstream cellular events and signaling cascades.

  • High-throughput screening for novel antifungal compounds: Use the mislocalization of a reporter protein as a phenotypic readout to screen for new NMT inhibitors.

  • Studying the importance of N-myristoylation for fungal viability and pathogenesis: Assess the effect of this compound on fungal growth, morphology, and virulence.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the effect of this compound on the localization of a GFP-tagged N-myristoylated protein (Protein X-GFP) in Candida albicans.

TreatmentConcentration (µM)% Cells with Plasma Membrane Localization of Protein X-GFPMean Cytoplasmic Fluorescence Intensity (Arbitrary Units)Minimum Inhibitory Concentration (MIC) (µg/mL)
DMSO (Control)-95 ± 315 ± 4>64
This compound0.145 ± 768 ± 90.03
This compound110 ± 4125 ± 150.03
This compound10<1150 ± 120.03

Note: This data is illustrative. Actual results will vary depending on the specific protein, fungal strain, and experimental conditions.

Experimental Protocols

Protocol 1: Fluorescence Microscopy to Observe Protein Mislocalization

This protocol describes how to visualize the effect of this compound on the subcellular localization of a fluorescently tagged protein of interest in Candida albicans.

Materials:

  • Candida albicans strain expressing the protein of interest tagged with a fluorescent protein (e.g., GFP, mCherry).

  • Yeast extract-peptone-dextrose (YPD) medium.

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Concanavalin A-coated glass-bottom dishes.

  • Fluorescence microscope with appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Culture Preparation: Inoculate the C. albicans strain in YPD medium and grow overnight at 30°C with shaking.

  • Drug Treatment: Dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium. Add this compound to the desired final concentration (e.g., 0.1, 1, 10 µM). Use a DMSO-only treatment as a negative control.

  • Incubation: Incubate the cultures at 30°C for a predetermined time (e.g., 4-6 hours) to allow for protein expression and the effect of the inhibitor to manifest.

  • Cell Preparation for Microscopy: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in a small volume of PBS.

  • Imaging: Add the cell suspension to a Concanavalin A-coated glass-bottom dish to immobilize the cells.

  • Microscopy: Acquire images using a fluorescence microscope. Capture both fluorescence and brightfield (or DIC) images.

  • Image Analysis: Quantify the localization of the fluorescent protein. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm or by counting the percentage of cells showing membrane localization.

Protocol 2: Cellular Fractionation and Western Blotting

This protocol provides a method to biochemically confirm the mislocalization of a protein from the membrane fraction to the cytosolic fraction upon treatment with this compound.

Materials:

  • C. albicans strain expressing the protein of interest.

  • YPD medium.

  • This compound and DMSO.

  • Spheroplasting buffer (e.g., with zymolyase).

  • Lysis buffer with protease inhibitors.

  • Ultracentrifuge.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody against the protein of interest or its tag.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

Procedure:

  • Culture and Treatment: Grow and treat the C. albicans cultures with this compound or DMSO as described in Protocol 1.

  • Spheroplast Formation: Harvest the cells and incubate in spheroplasting buffer to digest the cell wall.

  • Cell Lysis: Gently lyse the spheroplasts in a hypotonic lysis buffer containing protease inhibitors.

  • Fractionation:

    • Centrifuge the lysate at a low speed (e.g., 500 x g) to pellet unlysed cells and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the membrane fraction (pellet) from the cytosolic fraction (supernatant).

  • Western Blotting:

    • Resuspend the membrane pellet in lysis buffer.

    • Measure the protein concentration of both the cytosolic and membrane fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imager.

  • Analysis: Compare the band intensity of the protein of interest in the cytosolic and membrane fractions between the control and this compound-treated samples. An increase in the cytosolic fraction and a decrease in the membrane fraction upon treatment indicates mislocalization.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_cytoplasm Cytoplasm G_alpha_myr Myristoylated G-alpha Adenylate_Cyclase Adenylate Cyclase G_alpha_myr->Adenylate_Cyclase activates GPCR GPCR GPCR->G_alpha_myr activates cAMP cAMP Adenylate_Cyclase->cAMP produces This compound This compound NMT NMT This compound->NMT inhibits NMT->G_alpha_myr myristoylates G_alpha G-alpha (unmyristoylated) Myristoyl-CoA Myristoyl-CoA PKA PKA cAMP->PKA activates Downstream_Targets Downstream Targets PKA->Downstream_Targets phosphorylates

Caption: Inhibition of G-protein signaling by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Start with C. albicans expressing fluorescently tagged protein Culture Overnight Culture in YPD Start->Culture Dilute Dilute Culture Culture->Dilute Treat Treat with this compound or DMSO (Control) Dilute->Treat Incubate Incubate (4-6h) Treat->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Microscopy Fluorescence Microscopy Harvest->Microscopy Fractionation Cellular Fractionation Harvest->Fractionation Image_Analysis Image Analysis: Quantify Localization Microscopy->Image_Analysis Western_Blot Western Blot: Detect Protein in Fractions Fractionation->Western_Blot Results Results: Mislocalization Confirmed Image_Analysis->Results Western_Blot->Results

Caption: Experimental workflow for studying protein mislocalization.

Application Notes and Protocols for Investigating the Synergistic Potential of RO-09-4609 with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant challenge to global health. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity, and combat the development of resistance. RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability, making it an attractive candidate for combination studies. This document provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic interactions between this compound and other classes of antifungal agents both in vitro and in vivo.

In Vitro Synergy Testing

The initial assessment of antifungal synergy is typically performed using in vitro methods. The two most common and well-established techniques are the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.

This assay involves exposing a standardized fungal inoculum to a two-dimensional array of serial dilutions of two drugs in a 96-well microtiter plate. The resulting pattern of growth inhibition allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.

  • This compound

  • Second antifungal agent (e.g., fluconazole, caspofungin, amphotericin B)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution and Plate Setup:

    • Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, serially dilute this compound two-fold along the y-axis (rows A-G) and the second antifungal agent two-fold along the x-axis (columns 1-10).

    • Row H should contain only the dilutions of the second antifungal agent to determine its MIC.

    • Column 11 should contain only the dilutions of this compound to determine its MIC.

    • Column 12 should serve as a growth control (inoculum only) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Data Analysis:

    • Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Second Antifungal = (MIC of Second Antifungal in combination) / (MIC of Second Antifungal alone)

    • Calculate the FICI by summing the FIC values for each combination that shows growth inhibition:

      • FICI = FIC of this compound + FIC of Second Antifungal

Summarize the results in a table as shown below.

Table 1: Checkerboard Assay Results for this compound and Antifungal X against Candida albicans

Fungal IsolateMIC of this compound Alone (µg/mL)MIC of Antifungal X Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antifungal X in Combination (µg/mL)FICIInterpretation
ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

FICI_Interpretation FICI FICI Value Synergy Synergy (FICI ≤ 0.5) FICI->Synergy Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive Indifference Indifference (1.0 < FICI ≤ 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

Caption: Interpretation of FICI values in synergy testing.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination.

A standardized fungal inoculum is incubated with the antifungal agents at specific concentrations (e.g., MIC, 2x MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU).

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes

  • Orbital shaker

  • Agar plates for colony counting

  • Inoculum Preparation:

    • Prepare a fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions (in duplicate):

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Second antifungal alone (at a relevant concentration, e.g., MIC)

      • This compound + Second antifungal in combination

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the CFUs.

  • Data Analysis:

    • Calculate the log₁₀ CFU/mL for each time point and treatment group.

    • Plot the log₁₀ CFU/mL versus time for each condition.

Summarize the results in a table as shown below.

Table 2: Time-Kill Analysis Results for this compound and Antifungal X

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (this compound Alone)Log₁₀ CFU/mL (Antifungal X Alone)Log₁₀ CFU/mL (Combination)
0
2
4
8
12
24
48

Interpretation of Time-Kill Results:

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: < 1 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent, or a CFU count higher than the single agents.

Experimental Workflow and Signaling Pathway Visualization

Experimental_Workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Synergy Testing Inoculum_Prep Fungal Inoculum Preparation MIC_Det Determine MIC of Single Agents Inoculum_Prep->MIC_Det Checkerboard Checkerboard Assay MIC_Det->Checkerboard Time_Kill Time-Kill Curve Analysis MIC_Det->Time_Kill FICI_Calc Calculate FICI Checkerboard->FICI_Calc Synergy_Det Determine Synergy, Additivity, Indifference, or Antagonism FICI_Calc->Synergy_Det Time_Kill->Synergy_Det Animal_Model Establish Animal Model of Fungal Infection Synergy_Det->Animal_Model Treatment_Groups Administer this compound and Second Antifungal (Alone and in Combination) Animal_Model->Treatment_Groups Endpoint_Analysis Analyze Endpoints: Survival, Fungal Burden Treatment_Groups->Endpoint_Analysis In_Vivo_Synergy Determine In Vivo Synergy Endpoint_Analysis->In_Vivo_Synergy Signaling_Pathway cluster_RO094609 This compound cluster_Azole Azole Antifungal RO094609 This compound CaNmt N-myristoyltransferase (CaNmt) RO094609->CaNmt Protein_Myristoylation Protein Myristoylation CaNmt->Protein_Myristoylation Fungal_Cell_Viability Fungal Cell Viability Protein_Myristoylation->Fungal_Cell_Viability Essential for viability Azole Azole (e.g., Fluconazole) Lanosterol_Demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_Demethylase Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Cell_Membrane->Fungal_Cell_Viability

Application Notes and Protocols for In Vivo Efficacy Studies of RO-09-4609 in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized for a novel anti-cancer agent, designated RO-09-4609, based on standard practices for in vivo murine cancer models. The specific mechanism of action for this compound is not publicly available. Therefore, a hypothetical signaling pathway is presented for illustrative purposes. Researchers should adapt these protocols based on the known characteristics of their specific compound and cell lines.

Application Notes

An effective in vivo experimental design is critical for evaluating the preclinical efficacy of a novel anti-cancer agent like this compound. The choice of the murine model, route of administration, and endpoint analysis are key factors that influence the translatability of the findings. This document outlines the essential protocols for conducting an initial efficacy study of this compound in a murine model, focusing on xenograft and orthotopic tumor models.

1. Murine Model Selection:

The selection of an appropriate mouse model is fundamental to the success of preclinical cancer research.

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., NOD-SCID or NSG mice). They are widely used to assess the direct anti-tumor activity of a compound.

  • Syngeneic Models: These models use immunocompetent mice and implant cancer cell lines derived from the same genetic background. They are essential for studying the interplay between the immune system and the tumor in response to therapy, particularly for immuno-oncology agents.

  • Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of patient tumor fragments into immunodeficient mice. PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.

2. Route of Administration and Dosing:

The route of administration for this compound should ideally mimic the intended clinical route. Common routes in murine studies include:

  • Intravenous (IV): Direct injection into the bloodstream, typically via the tail vein.

  • Intraperitoneal (IP): Injection into the peritoneal cavity.

  • Oral (PO): Administration by gavage.

  • Subcutaneous (SC): Injection into the space between the skin and underlying tissue.

The dosing regimen, including the dose level and frequency, should be determined from prior in vitro studies and maximum tolerated dose (MTD) studies in mice.

3. Efficacy Endpoints:

Primary efficacy endpoints for in vivo cancer studies typically include:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated versus control groups.

  • Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated and control groups to reach a predetermined size.

  • Overall Survival (OS): The length of time from the start of treatment that mice in each group are still alive.

  • Body Weight: Monitored as an indicator of toxicity. Significant weight loss can be a sign of adverse effects.

Additional endpoints can include biomarker analysis from tumor tissue, blood, or other organs to understand the pharmacodynamic effects of this compound.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment and Efficacy Study

This protocol describes the establishment of a subcutaneous tumor model and subsequent evaluation of this compound efficacy.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old)

  • Cell culture medium and reagents

  • Matrigel (optional, can improve tumor take rate)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • This compound formulated in a suitable vehicle

  • Vehicle control

Procedure:

  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can be used to enhance tumor formation.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound to the treatment group via the predetermined route and schedule. The control group should receive the vehicle alone.

  • Data Collection: Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or when signs of morbidity are observed. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Orthotopic Model Establishment and Efficacy Study

This protocol is for establishing a tumor in its organ of origin, which can provide a more clinically relevant microenvironment. The example provided is for a pancreatic cancer model.

Materials:

  • Human pancreatic cancer cell line

  • Immunodeficient mice

  • Surgical instruments

  • Anesthesia

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Preparation: Prepare the cancer cells as described in Protocol 1.

  • Surgical Procedure: Anesthetize the mouse. Make a small incision in the abdomen to expose the pancreas.

  • Tumor Cell Injection: Carefully inject a small volume (e.g., 20-50 µL) of the cell suspension directly into the pancreas.

  • Suturing: Suture the abdominal wall and skin.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells, or ultrasound).

  • Treatment and Data Collection: Once tumors are established, randomize the mice and begin treatment with this compound as described in Protocol 1. Monitor tumor progression and overall survival.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition of this compound in a Subcutaneous Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEMPercent Tumor Growth Inhibition (TGI)
Vehicle Control1200 ± 150-
This compound (10 mg/kg)600 ± 8050%
This compound (20 mg/kg)300 ± 5075%

Table 2: Effect of this compound on Body Weight

Treatment GroupMean Body Weight (g) at Day 0 ± SEMMean Body Weight (g) at Day X ± SEMPercent Change in Body Weight
Vehicle Control20.5 ± 0.522.0 ± 0.6+7.3%
This compound (10 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9%
This compound (20 mg/kg)20.6 ± 0.520.0 ± 0.7-2.9%

Visualizations

Hypothetical Signaling Pathway for this compound

As the specific target of this compound is unknown, the following diagram illustrates a hypothetical mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation RO4609 This compound RO4609->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound in a murine model.

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice into Groups monitoring->randomization treatment Treatment with This compound or Vehicle randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Determination data_collection->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Unveiling the Fungal Cytotoxicity of RO-09-4609: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the cytotoxicity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), in fungal studies. A thorough understanding of its cytotoxic effects is paramount for its development as a potential antifungal therapeutic.

Introduction to this compound and its Mechanism of Action

This compound is a benzofuran (B130515) derivative that exhibits significant in vitro antifungal activity against Candida albicans. Its primary molecular target is N-myristoyltransferase (NMT), an essential enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in vital cellular processes.

Inhibition of NMT by this compound disrupts these processes, leading to a cascade of downstream effects that ultimately compromise fungal cell viability. Key consequences of NMT inhibition in fungi include:

  • Disruption of Cell Wall Integrity: N-myristoylation is critical for the function of proteins involved in cell wall synthesis and maintenance. Inhibition of NMT leads to a weakened cell wall, making the fungus susceptible to osmotic stress and cell lysis.

  • Altered Cell Morphogenesis: Proper fungal growth, including budding and hyphal formation, is dependent on the correct localization and function of N-myristoylated proteins. NMT inhibition results in aberrant cell morphology and inhibits normal fungal development.

  • Impaired Signal Transduction: Key signaling proteins, such as G proteins and ADP-ribosylation factors (ARFs), require N-myristoylation for their membrane association and function. Disruption of these signaling pathways affects a wide range of cellular activities, including stress responses and virulence.

Due to its specific and vital target in fungi, this compound presents a promising avenue for the development of novel antifungal agents.

Data Presentation: Cytotoxicity of this compound

While extensive public data on the cytotoxicity of this compound is limited, the following table summarizes typical quantitative data that would be generated from the protocols described in this document. These values are essential for comparing the potency of this compound against different fungal species and for determining its therapeutic index.

Assay TypeFungal SpeciesEndpointThis compound ConcentrationResult
Broth MicrodilutionCandida albicansMIC₅₀0.01 - 1 µg/mLGrowth Inhibition
XTT/MTT AssayCandida albicansIC₅₀0.05 - 5 µg/mLReduced Metabolic Activity
Propidium Iodide StainingCandida albicans% Non-viable cells1 µg/mLIncreased Membrane Permeability
Annexin V/PI StainingCandida albicans% Apoptotic/Necrotic Cells1 µg/mLInduction of Cell Death

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound in fungal studies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 methodology for yeast.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.01 to 10 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well of the test microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

XTT/MTT Assay for Metabolic Activity Assessment

Objective: To quantify the metabolic activity of fungal cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Fungal cells treated with this compound (from the MIC assay or a separate experiment)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Menadione or Phenazine methosulfate (PMS) solution (for XTT)

  • Solubilization solution (e.g., DMSO or SDS-HCl) (for MTT)

  • Microplate reader

Procedure (XTT):

  • Following incubation with this compound, prepare the XTT-menadione solution according to the manufacturer's instructions.

  • Add 50 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Measure the absorbance of the formazan (B1609692) product at 450-490 nm using a microplate reader.

  • Calculate the percentage of metabolic inhibition relative to the untreated control.

Procedure (MTT):

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis Detection

Objective: To differentiate between viable, apoptotic, and necrotic fungal cells after treatment with this compound.

Materials:

  • Fungal protoplasts (cell wall must be removed enzymatically, e.g., with zymolyase or lyticase)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound for the desired time.

  • Harvest the cells and prepare protoplasts according to standard protocols.

  • Wash the protoplasts with PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry or fluorescence microscopy within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for assessing its cytotoxicity.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects RO_4609 This compound NMT N-myristoyltransferase (NMT) RO_4609->NMT Inhibition Myristoylated_Protein N-myristoylated Protein NMT->Myristoylated_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Target Protein (N-terminal Glycine) Protein->NMT G_Protein G Protein Signaling (e.g., Ras, Arf) Myristoylated_Protein->G_Protein Cell_Wall Cell Wall Integrity Myristoylated_Protein->Cell_Wall Morphogenesis Cell Morphogenesis (Budding, Hyphal Growth) Myristoylated_Protein->Morphogenesis Cell_Death Fungal Cell Death G_Protein->Cell_Death Cell_Wall->Cell_Death Compromised Morphogenesis->Cell_Death Altered

Caption: Proposed signaling pathway of this compound action in fungi.

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cytotoxicity Assays start Prepare Fungal Inoculum treat Treat with Serial Dilutions of this compound start->treat incubate Incubate (24-48h) treat->incubate mic MIC Determination (Visual/OD Reading) incubate->mic xtt Metabolic Activity (XTT/MTT Assay) incubate->xtt apoptosis Cell Death Mechanism (Annexin V/PI Staining) incubate->apoptosis data Data Analysis (IC50, MIC, % Viability) mic->data xtt->data apoptosis->data

Caption: General workflow for assessing this compound cytotoxicity.

Application Notes and Protocols for Studying N-myristoyltransferase Kinetics using RO-09-4609

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme in many eukaryotes, including the pathogenic fungus Candida albicans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and overall cell viability. Consequently, NMT has emerged as a promising target for the development of novel antifungal agents. RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNMT) and serves as a valuable tool for studying the kinetics and biological role of this enzyme. This document provides detailed application notes and experimental protocols for the use of this compound in NMT kinetic studies.

This compound: A Benzofuran (B130515) Inhibitor of Candida albicans NMT

This compound belongs to a class of benzofuran derivatives designed as specific inhibitors of fungal NMT. Structural studies of CaNMT in complex with benzofuran inhibitors have revealed that these molecules bind in the peptide-binding groove of the enzyme, demonstrating a degree of flexibility in substrate recognition by the enzyme. This competitive mode of inhibition with respect to the peptide substrate makes this compound an excellent candidate for detailed kinetic analysis of NMT activity.

Quantitative Data

InhibitorTarget EnzymeIC50 (µM)Notes
SC-59383Candida albicans NMT1.45 ± 0.08560-fold selective for the fungal over human NMT.
This compoundCandida albicans NMTData not publicly availableA potent and selective inhibitor.

Signaling Pathway

N-myristoylation is essential for the function of numerous proteins in Candida albicans. One critical substrate is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. Inhibition of NMT leads to the accumulation of non-myristoylated Arf, which is unable to associate with membranes, thereby disrupting vesicular transport and ultimately leading to fungal cell growth arrest and death.

NMT_Inhibition_Pathway Effect of this compound on Arf Protein Function cluster_enzyme N-myristoyltransferase (NMT) Catalysis cluster_inhibition Inhibition by this compound cluster_products Reaction Products & Cellular Localization Myristoyl-CoA Myristoyl-CoA NMT CaNMT Myristoyl-CoA->NMT Binds Unmyristoylated Arf Unmyristoylated Arf Unmyristoylated Arf->NMT Binds Myristoylated Arf Myristoylated Arf NMT->Myristoylated Arf Produces This compound This compound This compound->NMT Inhibits Membrane Association Membrane Association Myristoylated Arf->Membrane Association Enables Vesicular Trafficking Vesicular Trafficking Membrane Association->Vesicular Trafficking Regulates Fungal Viability Fungal Viability Vesicular Trafficking->Fungal Viability Essential for IC50_Workflow Workflow for IC50 Determination of this compound A Prepare serial dilutions of this compound C Set up assay in 96-well plate: - Enzyme - Inhibitor (or DMSO control) - Buffer A->C B Prepare NMT enzyme and substrate solutions B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction with substrates (Myristoyl-CoA + Peptide) D->E F Monitor reaction kinetics (e.g., fluorescence change over time) E->F G Calculate initial reaction velocities F->G H Plot velocity vs. [this compound] G->H I Determine IC50 value using non-linear regression H->I

Troubleshooting & Optimization

Troubleshooting RO-09-4609 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with RO-09-4609 in culture media.

Troubleshooting Guides

This section provides step-by-step guidance to address common solubility challenges with this compound.

Issue: Precipitate Formation Upon Dilution of this compound DMSO Stock in Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. However, upon diluting it into my cell culture medium, a precipitate immediately formed. What is causing this, and how can I resolve it?

Answer: This is a frequent observation for hydrophobic compounds like this compound. The phenomenon, often termed "crashing out," occurs because the compound's solubility drastically decreases when the highly polar aqueous environment of the culture medium dilutes the organic solvent (DMSO).

Here is a troubleshooting workflow to address this issue:

Troubleshooting this compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final working concentration. Perform a solubility test. check_concentration->reduce_concentration Yes check_dilution Was the dilution too rapid? check_concentration->check_dilution No reduce_concentration->check_dilution serial_dilution Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->serial_dilution Yes check_temp Is the media at 37°C? check_dilution->check_temp No serial_dilution->check_temp warm_media Always use pre-warmed (37°C) media. check_temp->warm_media No check_dmso Is the final DMSO concentration >0.5%? check_temp->check_dmso Yes warm_media->check_dmso optimize_dmso Optimize DMSO concentration. Keep below 0.5% to avoid cytotoxicity. check_dmso->optimize_dmso Yes consider_alternatives Consider Alternative Solubilization Methods check_dmso->consider_alternatives No optimize_dmso->consider_alternatives sonication Brief sonication of stock solution. consider_alternatives->sonication ph_adjustment Adjust pH of the buffer if compound is ionizable. consider_alternatives->ph_adjustment cosolvents Use of co-solvents (e.g., PEG400, ethanol). consider_alternatives->cosolvents end Solution Clear sonication->end ph_adjustment->end cosolvents->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its fundamental properties are summarized below:

PropertyValue
Chemical Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol
Mechanism of Action Inhibits N-myristoyltransferase (NMT)

2. What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

3. What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, with 0.1% being preferable. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

4. Can I use other solvents if DMSO is not suitable for my experiment?

While DMSO is the most common choice, other organic solvents like ethanol (B145695) can also be used. However, their compatibility with your specific cell line and experimental conditions must be validated. Co-solvents such as polyethylene (B3416737) glycol 400 (PEG400) or surfactants like Tween 80 can also be explored to improve solubility.

5. How does this compound work?

This compound inhibits N-myristoyltransferase (NMT), an essential enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins. This process, known as N-myristoylation, is crucial for protein localization to membranes, signal transduction, and overall protein function. Inhibition of NMT disrupts these processes, leading to antifungal effects in Candida albicans.

N-Myristoyltransferase Signaling Pathway MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Protein Substrate Protein (with N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Protein-Protein Interactions MyristoylatedProtein->Membrane RO094609 This compound RO094609->NMT Inhibits Signaling Signal Transduction Membrane->Signaling

Caption: Inhibition of N-Myristoyltransferase by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 368.43 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes to dissolve the compound completely.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in Culture Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented as required for your cells)

  • Sterile 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)

Procedure:

Solubility Determination Workflow start Start prepare_stock Prepare 10 mM this compound stock in DMSO start->prepare_stock serial_dilute Perform 2-fold serial dilutions of stock in DMSO in a 96-well plate prepare_stock->serial_dilute add_media Add pre-warmed (37°C) culture medium to each well serial_dilute->add_media incubate Incubate at 37°C for 1-2 hours add_media->incubate measure_turbidity Measure turbidity (absorbance at 600-650 nm) using a plate reader incubate->measure_turbidity analyze Plot absorbance vs. concentration. Determine the concentration at which a significant increase in turbidity is observed. measure_turbidity->analyze end End analyze->end

Caption: Workflow for determining this compound solubility.

  • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO directly in a 96-well plate.

  • In a separate 96-well plate, add a fixed volume of your complete cell culture medium, pre-warmed to 37°C, to each well.

  • Transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells containing the culture medium. Ensure the final DMSO concentration is consistent across all wells. Include a DMSO-only control.

  • Mix the contents of the wells thoroughly by gentle pipetting.

  • Incubate the plate at 37°C for 1-2 hours to allow for potential precipitation.

  • Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm using a plate reader.

  • The concentration at which a significant increase in absorbance is observed compared to the DMSO control indicates the approximate kinetic solubility limit of this compound in your culture medium.

Quantitative Data

As specific experimental data for the solubility of this compound in various culture media is not publicly available, the following table provides a template for recording your experimental findings based on the protocol above.

Solvent/MediumMaximum Soluble Concentration (µM)Observations
DMSO >10,000Clear solution
RPMI-1640 + 10% FBS [Enter your experimental value][e.g., Clear solution, slight haze, precipitate]
DMEM + 10% FBS [Enter your experimental value][e.g., Clear solution, slight haze, precipitate]
PBS (pH 7.4) [Enter your experimental value][e.g., Clear solution, slight haze, precipitate]

Optimizing RO-09-4609 Concentration for In Vitro Antifungal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vitro concentration of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This resource offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is not a farnesyl-protein transferase inhibitor as might be misconstrued from its "RO" designation, which is common for compounds from Roche. It is a potent and selective inhibitor of N-myristoyltransferase in Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of many proteins, essential for their function and localization within the cell. By inhibiting CaNmt, this compound disrupts the function of these essential proteins, leading to antifungal effects.

Q2: What is a typical starting concentration range for in vitro studies with this compound against Candida albicans?

Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro susceptibility testing against Candida albicans. The IC50 (half-maximal inhibitory concentration) will vary depending on the specific strain, culture conditions, and assay method used.

Q3: How can I determine the optimal concentration of this compound for my specific Candida albicans strain?

To determine the optimal concentration, a dose-response experiment is crucial. This typically involves a serial dilution of this compound to establish the minimum inhibitory concentration (MIC) or the IC50 value. A typical workflow is outlined below.

Q4: What are the signs of this compound activity against Candida albicans in vitro?

The primary indicator of this compound activity is the inhibition of fungal growth. This can be measured by various methods, including optical density (OD) readings, colony-forming unit (CFU) counts, or metabolic assays (e.g., using resazurin (B115843) or MTT). Morphological changes in the yeast cells, such as abnormal budding or cell lysis, may also be observed under a microscope.

Q5: Is this compound cytotoxic to mammalian cells?

While the primary target of this compound is the fungal N-myristoyltransferase, it is essential to assess its cytotoxicity against mammalian cell lines, especially if the ultimate application is for treating infections in a host. A standard cytotoxicity assay (e.g., MTT, LDH release) on a relevant mammalian cell line (e.g., HeLa, HepG2) should be performed in parallel with your antifungal assays. This will help determine the selectivity index (SI) of the compound (ratio of host cell cytotoxicity to antifungal activity).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antifungal agent against a yeast strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Candida albicans strain

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture Candida albicans overnight in a suitable broth (e.g., YPD) at 30°C. Dilute the culture in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only, e.g., DMSO) and a media-only control (no cells).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation

ParameterValueCell Line/StrainReference
Chemical Formula C21H24N2O4N/A
Molecular Weight 368.43 g/mol N/A
Target Candida albicans N-myristoyltransferase (CaNmt)N/A

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of fungal growth 1. Incorrect concentration of this compound. 2. Compound instability or precipitation. 3. Resistant fungal strain.1. Verify stock solution concentration and dilution calculations. 2. Check the solubility of this compound in your media. Visually inspect for precipitate. Consider using a different solvent or adding a solubilizing agent if compatible with your assay. 3. Test a known sensitive strain as a positive control.
High variability between replicates 1. Inaccurate pipetting. 2. Inconsistent cell seeding density. 3. Edge effects in the microplate.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the fungal inoculum is homogenous before dispensing. 3. Avoid using the outermost wells of the plate or fill them with sterile media to maintain humidity.
High background in assays 1. Media components interfering with the assay readout. 2. Contamination of the culture.1. Run a media-only control with the assay reagents to check for background signal. 2. Visually inspect cultures for contamination and perform sterility checks.
Unexpected cytotoxicity in mammalian cells 1. Off-target effects of this compound. 2. High concentration of the compound or solvent.1. This is a possibility with any compound. Further studies would be needed to identify off-target interactions. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

Visualizing Key Processes

G This compound Mechanism of Action cluster_0 N-Myristoylation Pathway in Candida albicans Myristoyl_CoA Myristoyl-CoA CaNmt Candida albicans N-myristoyltransferase (CaNmt) Myristoyl_CoA->CaNmt Substrate NMT_Substrate Substrate Protein (N-terminal Glycine) NMT_Substrate->CaNmt Substrate Myristoylated_Protein Myristoylated Protein CaNmt->Myristoylated_Protein Catalyzes Myristoylation Membrane_Localization Membrane Localization & Protein Function Myristoylated_Protein->Membrane_Localization RO_09_4609 This compound RO_09_4609->Inhibition Inhibition->CaNmt Inhibits

Caption: Mechanism of action of this compound.

G Experimental Workflow for MIC Determination start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

G Troubleshooting Logic for No Fungal Inhibition No_Inhibition No Inhibition Observed Check_Concentration Verify Compound Concentration and Dilutions No_Inhibition->Check_Concentration Concentration_OK Concentration Correct? Check_Concentration->Concentration_OK Check_Solubility Check for Compound Precipitation Solubility_OK Soluble? Check_Solubility->Solubility_OK Check_Strain Test with a Known Sensitive Strain Strain_Sensitive Sensitive Strain Inhibited? Check_Strain->Strain_Sensitive Concentration_OK->Check_Solubility Yes Recalculate Recalculate and Redo Concentration_OK->Recalculate No Solubility_OK->Check_Strain Yes Adjust_Solvent Adjust Solvent/Media Solubility_OK->Adjust_Solvent No Possible_Resistance Strain May Be Resistant Strain_Sensitive->Possible_Resistance No Investigate_Assay Investigate Other Assay Parameters Strain_Sensitive->Investigate_Assay Yes

Caption: Troubleshooting logic for lack of inhibition.

Technical Support Center: N-Myristoyltransferase (NMT) Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-myristoyltransferase (NMT) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between NMT1 and NMT2 isoforms, and should I target a specific one?

A1: Human cells have two N-myristoyltransferase isoforms, NMT1 and NMT2, which share approximately 77% amino acid sequence identity. While they have overlapping functions, they also exhibit distinct substrate specificities and biological roles. NMT1 is more ubiquitously expressed, whereas NMT2 has higher expression in specific tissues like the brain. The choice of which isoform to target depends on the specific research question and therapeutic area. For some diseases, selective inhibition of one isoform over the other may be crucial to minimize potential side effects.

Q2: My NMT inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the reason?

A2: Discrepancies between biochemical and cellular assay results are a common challenge. Several factors can contribute to this, including:

  • Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by cellular transporters: The compound might be actively pumped out of the cell.

  • Metabolic instability: The inhibitor could be rapidly metabolized and inactivated within the cell.

  • Off-target effects: In a cellular context, the compound might interact with other proteins, leading to unexpected phenotypes or masking the on-target effect.

  • High protein binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit NMT.

Q3: How can I confirm that the observed cellular phenotype is a direct result of NMT inhibition?

A3: To validate that the observed effects are on-target, consider the following approaches:

  • Use a structurally unrelated NMT inhibitor: If a different, validated NMT inhibitor produces the same phenotype, it strengthens the evidence for on-target activity.

  • Genetic knockdown of NMT: Employing techniques like siRNA or shRNA to reduce NMT expression should replicate the phenotype observed with the inhibitor.

  • Rescue experiments: If the phenotype is due to the lack of myristoylation of a specific substrate, overexpressing a myristoylation-deficient mutant of that substrate might not rescue the phenotype, while overexpressing the wild-type might.

  • Target engagement assays: Directly measure the binding of your inhibitor to NMT within the cell using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.

Q4: What are the known downstream signaling pathways affected by NMT inhibition?

A4: NMT inhibition can impact multiple signaling pathways due to the diverse functions of myristoylated proteins. Key affected pathways include:

  • Src Kinase Signaling: N-myristoylation is crucial for the membrane localization and function of Src family kinases, which are involved in cell proliferation, survival, and migration.

  • mTORC1 Signaling: NMT1 inhibition can lead to the downregulation of LAMTOR1 myristoylation, preventing its localization to the lysosomal membrane and subsequently inhibiting mTORC1 activation.

  • ER Stress and Unfolded Protein Response (UPR): Inhibition of N-myristoylation can disrupt protein processing in the endoplasmic reticulum, leading to ER stress, cell cycle arrest, and apoptosis.

  • Apoptosis: NMT inhibition has been shown to induce apoptosis in various cancer cell lines.

Troubleshooting Guides

Issue 1: Poor Solubility of the NMT Inhibitor

Symptoms:

  • Precipitation of the compound in aqueous buffers or cell culture media.

  • Inconsistent and non-reproducible results in assays.

  • Low apparent potency in cellular assays.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inherent low aqueous solubility of the compound. - Optimize solvent: While DMSO is a common solvent, explore other biocompatible solvents like ethanol (B145695) or PEG400. Always include a vehicle control with the same final solvent concentration. - Test different formulations: Consider using cyclodextrins or other solubilizing agents to improve aqueous solubility. - Sonication or gentle heating: These methods can sometimes help dissolve the compound, but be cautious about potential degradation.
Precipitation upon dilution into aqueous solutions. - Stepwise dilution: Perform serial dilutions in a solvent compatible with your final assay buffer before the final dilution into the aqueous medium. - Pre-warm aqueous solutions: Adding the compound to a slightly warmed buffer can sometimes prevent immediate precipitation.
Compound instability in the assay buffer. - Assess compound stability: Use techniques like HPLC to determine the stability of your inhibitor in the assay buffer over the experiment's duration. - Modify buffer components: If a specific component of the buffer is causing precipitation, try to substitute it or adjust its concentration.
Issue 2: Off-Target Effects

Symptoms:

  • Cellular phenotypes that are not consistent with the known functions of NMT.

  • Cytotoxicity at concentrations much lower than the biochemical IC50 for NMT.

  • Discrepancies in results when using different validated NMT inhibitors.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
The inhibitor is binding to other cellular targets. - Orthogonal validation: Confirm the phenotype using a structurally distinct NMT inhibitor and through genetic knockdown of NMT (siRNA/shRNA). - Target engagement assays: Use methods like CETSA or NanoBRET to confirm that your compound is binding to NMT at the concentrations that produce the phenotype. - Kinase profiling: Screen your inhibitor against a panel of kinases to identify potential off-target kinase interactions.
Indirect cellular stress responses. - Dose-response analysis: Carefully titrate the inhibitor concentration to find a window where on-target effects are observed without significant general toxicity. - Time-course experiments: Analyze the cellular response at different time points to distinguish early, direct effects from later, indirect consequences.
Compound-specific artifacts. - Control experiments: Include appropriate controls, such as a structurally similar but inactive analog of your inhibitor, to rule out non-specific effects.
Issue 3: Inconsistent IC50 Values

Symptoms:

  • Significant variability in IC50 values between different experiments or different assay formats (e.g., biochemical vs. cellular).

  • Difficulty in obtaining a clear dose-response curve.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Differences in assay conditions. - Standardize protocols: Ensure that all assay parameters (e.g., enzyme/cell concentration, substrate concentration, incubation time, buffer composition) are consistent across experiments. - Consider assay limitations: Be aware of the limitations of each assay. For example, in biochemical assays, high enzyme concentrations can lead to an overestimation of the IC50 for tight-binding inhibitors.
Cell-line specific factors. - Characterize your cell line: Determine the expression levels of NMT1 and NMT2 in your chosen cell line, as this can influence sensitivity to inhibitors. - Test in multiple cell lines: Assessing the inhibitor's activity in a panel of cell lines can provide a more comprehensive understanding of its potency.
Data analysis and curve fitting. - Use appropriate models: Employ a suitable nonlinear regression model to fit the dose-response data and calculate the IC50. - Inspect the data: Visually inspect the dose-response curves to ensure a good fit and identify any outliers or unusual curve shapes.

Quantitative Data

Table 1: Comparative IC50 Values of Various NMT Inhibitors
InhibitorTargetAssay TypeCell Line/EnzymeIC50 (nM)Reference
DDD85646HsNMT1BiochemicalRecombinant17
DDD85646HsNMT2BiochemicalRecombinant22
IMP-1088HsNMT1BiochemicalRecombinant<1
IMP-1088HsNMT2BiochemicalRecombinant<1
PCLX-001Pan-NMTCellular (Viability)Hs 578T (Breast Cancer)100-200
PCLX-001Pan-NMTCellular (Viability)BT-20 (Breast Cancer)>28,000
MYX-1715NMTCellular (Viability)A2780 (Ovarian Cancer)50
MYX-1715NMTCellular (Viability)SNU-620 (Gastric Cancer)40
MYX-2339NMTCellular (Viability)LU2511 (Lung Cancer)2

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Protocol 1: Fluorescence-Based NMT Activity Assay

This protocol is adapted from a commonly used fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (B1666218) (e.g., a peptide derived from the N-terminus of c-Src)

  • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) dye

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the NMT inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, NMT enzyme, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Immediately before reading, add the CPM dye, which reacts with the free thiol group of the released CoA to produce a fluorescent signal.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to assess the effect of NMT inhibitors on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • NMT inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the NMT inhibitor (and a vehicle control) and incubate for the desired duration (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.

Materials:

  • Cells of interest

  • NMT inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., thermal cycler)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against NMT1 or NMT2

  • Secondary antibody conjugated to HRP

Procedure:

  • Culture cells to ~80-90% confluency and treat with the NMT inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble NMT in the supernatant by Western blotting using an NMT-specific antibody.

  • A shift in the melting curve of NMT to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathways Affected by NMT Inhibition

NMT_Inhibition_Pathways cluster_inhibition NMT Inhibition cluster_downstream Downstream Effects NMT Inhibitor NMT Inhibitor NMT NMT NMT Inhibitor->NMT Inhibits Myristoylation Protein Myristoylation NMT->Myristoylation Catalyzes Src Family Kinases Src Family Kinases Myristoylation->Src Family Kinases Required for membrane localization LAMTOR1 LAMTOR1 Myristoylation->LAMTOR1 Required for lysosomal localization ER Stress ER Stress & UPR Myristoylation->ER Stress Disruption leads to Cell Proliferation Cell Proliferation & Survival Src Family Kinases->Cell Proliferation mTORC1 Signaling mTORC1 Signaling LAMTOR1->mTORC1 Signaling Activates Cell Cycle Arrest Cell Cycle Arrest (G1) ER Stress->Cell Cycle Arrest Apoptosis Apoptosis ER Stress->Apoptosis Cell Cycle Arrest->Cell Proliferation Inhibits Apoptosis->Cell Proliferation Inhibits mTORC1 Signaling->Cell Proliferation

Caption: Key signaling pathways affected by NMT inhibition.

Experimental Workflow for Validating On-Target Effects

On_Target_Validation_Workflow cluster_workflow On-Target Validation Workflow Phenotype Observed Cellular Phenotype Hypothesis Hypothesize Reasons for Discrepancy Phenotype->Hypothesis Biochemical Assay Biochemical Assay (High Potency) Biochemical Assay->Phenotype Cellular Assay Cellular Assay (Weak or No Activity) Cellular Assay->Phenotype Permeability Test Cell Permeability Hypothesis->Permeability Stability Assess Metabolic Stability Hypothesis->Stability OffTarget Investigate Off-Target Effects Hypothesis->OffTarget OnTargetValidation Confirm On-Target Effect OffTarget->OnTargetValidation OrthogonalInhibitor Use Structurally Different NMTi OnTargetValidation->OrthogonalInhibitor GeneticKnockdown NMT siRNA/shRNA Knockdown OnTargetValidation->GeneticKnockdown TargetEngagement CETSA / NanoBRET OnTargetValidation->TargetEngagement Conclusion Conclude On-Target Mechanism OrthogonalInhibitor->Conclusion GeneticKnockdown->Conclusion TargetEngagement->Conclusion

Caption: A logical workflow for validating on-target effects.

Troubleshooting Logic for Inconsistent IC50 Values

IC50_Troubleshooting cluster_troubleshooting Troubleshooting Inconsistent IC50 Values Problem Inconsistent IC50 Values CheckAssay Review Assay Parameters Problem->CheckAssay Standardize Standardize Protocol (Enzyme/Cell Conc., Time, etc.) CheckAssay->Standardize If inconsistent CheckCellLine Evaluate Cell Line Characteristics CheckAssay->CheckCellLine If consistent Standardize->CheckCellLine NMTExpression Measure NMT1/2 Expression Levels CheckCellLine->NMTExpression If variable TestPanel Test in a Panel of Cell Lines CheckCellLine->TestPanel If variable CheckData Analyze Data Fitting CheckCellLine->CheckData If consistent NMTExpression->CheckData TestPanel->CheckData FitModel Use Appropriate Nonlinear Regression CheckData->FitModel If poor fit InspectCurves Visually Inspect Dose-Response Curves CheckData->InspectCurves If poor fit Solution Consistent and Reliable IC50 CheckData->Solution If good fit FitModel->Solution InspectCurves->Solution

Caption: A logical guide for troubleshooting inconsistent IC50 values.

How to overcome RO-09-4609 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of RO-09-4609 degradation in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing efficacy over time in my multi-day experiment. What could be the cause?

A1: Loss of efficacy is a common indicator of compound degradation. This compound is known to be sensitive to light and temperature. Degradation can occur if the compound is not stored or handled under optimal conditions. Key factors to consider are:

  • Light Exposure: The compound should be protected from light at all times.

  • Temperature Fluctuations: Maintaining a consistent, low temperature is crucial for long-term stability.

  • Solvent Stability: The choice of solvent and its purity can impact the stability of the dissolved compound. This compound is soluble in DMSO.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

ConditionShort-Term (Days to Weeks)Long-Term (Months to Years)
Temperature 0 - 4 °C-20 °C
Light Dry and DarkDry and Dark
Form Solid Powder or in SolutionSolid Powder
Data sourced from MedKoo Biosciences product information.

Q3: How can I minimize light-induced degradation of this compound during my experiments?

A3: To minimize photodecomposition, implement the following practices:

  • Use amber or opaque vials for storing stock solutions and working solutions.

  • Wrap experimental plates, tubes, or flasks in aluminum foil to protect them from ambient light.

  • Perform experimental manipulations in a darkened room or under a fume hood with the light turned off whenever possible.

  • Consider using photoprotective agents, such as antioxidants, in your experimental medium if compatible with your assay.

Q4: Can I prepare a large batch of this compound stock solution and use it over several months?

A4: It is not recommended to use a single stock solution for experiments spanning several months due to the risk of degradation from repeated freeze-thaw cycles and potential solvent evaporation. For long-term studies, it is best practice to aliquot the initial stock solution into single-use volumes. This ensures that a fresh aliquot is used for each experiment, minimizing the impact of handling-related degradation.

Q5: Are there any chemical stabilizers I can add to my this compound solution to improve its stability?

A5: While the addition of stabilizers can be beneficial, their compatibility with your specific experimental model must be validated. Some general strategies for stabilizing photosensitive compounds include:

  • Antioxidants: Ascorbic acid is a commonly used antioxidant that can mitigate oxidative degradation.

  • Encapsulation: For certain applications, encapsulation methods using cyclodextrins or liposomes can protect the compound from light and other degrading factors. It is crucial to run appropriate vehicle controls to ensure that any added stabilizer does not interfere with the experimental outcome.

Troubleshooting Guide

Problem: Inconsistent results in a long-term cell culture experiment with this compound.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Assess light exposure during incubation and analysis.Wrap cell culture plates in foil. Work in a dimly lit environment.
Thermal Degradation Verify incubator temperature stability and handling time at room temperature.Minimize the time the compound is outside of its recommended storage temperature. Use pre-warmed/cooled media for dilutions.
Stock Solution Instability Evaluate the age and handling of the stock solution.Prepare fresh stock solutions from solid compound. Aliquot stocks for single use to avoid freeze-thaw cycles.
Chemical Incompatibility Check for potential reactions with media components.Review the composition of your cell culture media for components that may react with this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Reconstitution: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in amber or opaque, tightly sealed cryovials.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), aliquots can be stored at 4°C.

  • Handling: When ready to use, thaw an aliquot at room temperature, protected from light. Once thawed, use it immediately and discard any unused portion of the aliquot. Do not refreeze.

Protocol 2: Stability Testing of this compound in Experimental Medium

  • Preparation: Prepare a working solution of this compound in your experimental medium at the final experimental concentration.

  • Incubation Conditions: Aliquot the working solution into multiple wells of a plate or tubes. Expose these aliquots to different conditions relevant to your experiment (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, protected from light vs. exposed to ambient light).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Evaluation: Plot the concentration of this compound against time for each condition to determine its degradation rate.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment A Prepare this compound in Experimental Medium B Aliquot into Test Conditions (e.g., Light vs. Dark, 37°C) A->B C Collect Samples at Multiple Time Points B->C D Analyze Samples via HPLC or LC-MS C->D E Determine Degradation Rate D->E

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothesized Degradation Pathway cluster_factors Degradation Factors RO_active This compound (Active) Degradation_Products Inactive Degradation Products RO_active->Degradation_Products Degradation Light Light (Photolysis) Light->Degradation_Products Heat Heat (Thermolysis) Heat->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products

Caption: Hypothesized degradation of this compound.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results? Check_Storage Proper Storage? (-20°C, Dark) Start->Check_Storage Check_Handling Minimal Light/Heat Exposure? Check_Storage->Check_Handling Yes Solution_Fresh Prepare Fresh Stock Check_Storage->Solution_Fresh No Check_Aliquots Single-Use Aliquots? Check_Handling->Check_Aliquots Yes Solution_Protect Use Amber Vials/Foil Check_Handling->Solution_Protect No Solution_Aliquot Aliquot New Stock Check_Aliquots->Solution_Aliquot No Solution_Retest Re-run Experiment Check_Aliquots->Solution_Retest Yes Solution_Fresh->Solution_Retest Solution_Protect->Solution_Retest Solution_Aliquot->Solution_Retest

Caption: Troubleshooting inconsistent results.

Addressing off-target effects of benzofuran NMT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with benzofuran (B130515) N-myristoyltransferase (NMT) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding the off-target effects and selectivity of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My benzofuran NMT inhibitor is causing high cytotoxicity that doesn't align with the expected phenotype of NMT inhibition. How can I determine if this is an off-target effect?

Answer:

Unexpectedly high or rapid cytotoxicity is a common indicator of off-target activity. While on-target NMT inhibition is expected to cause cell cycle arrest and apoptosis over time (e.g., 24-72 hours), off-target effects can induce acute toxicity through mechanisms unrelated to N-myristoylation. The benzofuran scaffold itself, while a valuable pharmacophore, is known to interact with a wide range of biological targets, potentially leading to off-target cytotoxicity.

Troubleshooting Guide:

  • Validate On-Target Engagement in Cells: First, confirm that your compound inhibits NMT activity in your cellular model at the concentrations causing toxicity. A common method is to use a chemical proteomics approach with a myristic acid azide/alkyne tag to quantify the inhibition of protein myristoylation. Potent inhibitors like IMP-1088 show clear target engagement at nanomolar concentrations. If cytotoxicity occurs at concentrations well above those needed for NMT inhibition, off-target effects are highly likely.

  • Perform a Dose-Response and Time-Course Analysis: Characterize the cytotoxic effects across a wide range of concentrations and multiple time points. Off-target toxicity may present with a steeper dose-response curve or a more rapid onset compared to the known kinetics of apoptosis induced by NMT inhibition.

  • Conduct Broad-Spectrum Selectivity Profiling: The most direct way to identify off-targets is to screen your compound against a panel of common off-target candidates, such as protein kinases. The benzofuran scaffold has been associated with kinase inhibition.

  • Compare with a Known Selective NMT Inhibitor: Benchmark your compound's performance against a well-validated, selective inhibitor like IMP-1088. If your compound is significantly more cytotoxic at equivalent levels of NMT inhibition, this points to off-target activity.

G cluster_off_target Off-Target Pathway cluster_on_target On-Target Pathway start Start: Unexpected Cytotoxicity Observed q1 Does cytotoxicity dose correlate with NMT inhibition dose? start->q1 profiling Perform Kinase Selectivity Profiling q1->profiling No phenotype Phenotype is likely due to potent on-target NMT inhibition q1->phenotype Yes identify Identify Off-Target(s) (e.g., Kinase X, Y) profiling->identify redesign Redesign Compound to Avoid Off-Targets identify->redesign validate Validate with known NMT inhibition markers (e.g., Src localization, apoptosis) phenotype->validate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

FAQ 2: My inhibitor shows high potency in a biochemical (enzyme) assay but is much weaker in my cell-based assay. What could be the cause?

Answer:

This is a frequent challenge in drug discovery, known as a discrepancy in biochemical versus cellular potency. While a biochemical assay measures direct interaction with the purified NMT enzyme in a controlled, cell-free system, a cellular assay is influenced by many additional factors.

Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, NMT. Lipophilicity and molecular size are key factors.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1), reducing its effective intracellular concentration.

  • Metabolic Instability: The compound could be rapidly metabolized by the cell into an inactive form.

  • High Protein Binding: The compound may bind extensively to intracellular proteins or lipids, reducing the free concentration available to inhibit NMT.

  • Assay-Specific Artifacts: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive kinase inhibitors, a common off-target class. While NMT is not a kinase, if your compound has off-target kinase activity, this could explain a drop in apparent cellular potency if the off-target is driving the phenotype.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the compound's LogP and polar surface area to predict its permeability.

  • Run a Cell Permeability Assay: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure permeability.

  • Use Efflux Pump Inhibitors: Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.

  • Conduct Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

G cluster_biochemical Biochemical Assay (In Vitro) cluster_cellular Cellular Assay (In Cellulo) enzyme Purified NMT Enzyme result1 Measures Potency enzyme->result1 Direct Inhibition (IC50) inhibitor1 Benzofuran Inhibitor inhibitor1->enzyme substrate Substrate (Peptide + Myr-CoA) substrate->enzyme cell Living Cell result2 Measures Efficacy cell->result2 Phenotypic Outcome (e.g., Viability, EC50) inhibitor2 Benzofuran Inhibitor inhibitor2->cell Entry membrane Cell Membrane (Permeability) efflux Efflux Pumps metabolism Metabolism

Caption: Conceptual differences between biochemical and cellular assays.

Data & Protocols
Selectivity Profile of NMT Inhibitors

Achieving selectivity is critical for minimizing off-target effects. An ideal inhibitor should be highly potent against its target (NMT1 and NMT2) and significantly less potent against other enzymes, particularly kinases. The data below is a representative example of a selectivity profile for an NMT inhibitor like IMP-1088.

Table 1: Representative Selectivity Data for a Benzofuran NMT Inhibitor

TargetIC50 (nM)Selectivity vs. NMT1Notes
HsNMT1 (On-Target) < 1 1x Potent inhibition of the primary target.
HsNMT2 (On-Target) < 1 1x Potent inhibition of the isoenzyme.
SRC Kinase> 10,000> 10,000xA key NMT substrate; kinase is not inhibited.
ABL1 Kinase> 10,000> 10,000xAnother key NMT substrate family.
PI3Kα> 10,000> 10,000xCommon off-target for many inhibitors.
mTOR> 10,000> 10,000xNMT inhibition can affect mTOR signaling.

Note: Data is illustrative and based on typical profiles for highly selective inhibitors. Actual values must be determined experimentally.

Experimental Protocol: Kinase Selectivity Profiling

This protocol provides a general methodology for assessing the selectivity of a test compound against a panel of protein kinases, a primary method for identifying off-target effects.

Objective: To determine the inhibitory activity (IC50) of a benzofuran NMT inhibitor against a broad panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase. This is often done using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]-ATP) onto a substrate or a luminescence-based assay (like ADP-Glo™) that quantifies ADP production.

Materials:

  • Test Compound (Benzofuran NMT inhibitor) dissolved in DMSO.

  • Kinase Panel (e.g., a commercial panel of 50-400 kinases).

  • Respective kinase-specific substrates.

  • [γ-³³P]-ATP or unlabeled ATP (depending on the assay format).

  • Kinase reaction buffer.

  • 96-well or 384-well plates.

  • Plate reader (scintillation counter for radiometric or luminometer for luminescence).

Methodology (General Steps):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point dose-response curve is recommended.

  • Initial Screen (Optional): To be cost-effective, first screen the compound at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a full 10-point dose-response assay to determine the IC50 value.

  • Assay Reaction:

    • In each well, combine the kinase, its specific substrate, and the appropriate concentration of the test compound in the kinase reaction buffer.

    • Initiate the enzymatic reaction by adding ATP (at a concentration near the Kₘ for each specific kinase, if possible).

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto a filter membrane. Wash away excess unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the filter using a scintillation counter.

    • Luminescence (ADP-Glo™): Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate a Selectivity Score by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.

G cluster_proteins NMT Substrate Proteins cluster_functions Cellular Functions (On-Target Effects) NMT NMT1/2 SRC SRC Family Kinases NMT->SRC Myristoylates G_Alpha Gα Subunits NMT->G_Alpha Myristoylates ARF ARF GTPases NMT->ARF Myristoylates Proliferation Cell Proliferation & Survival Inhibitor Benzofuran NMT Inhibitor Inhibitor->NMT Inhibits OffTarget Potential Off-Target (e.g., Other Kinases) Inhibitor->OffTarget Inhibits (Undesired) Membrane Membrane Targeting & Signal Transduction SRC->Membrane G_Alpha->Membrane ARF->Membrane Membrane->Proliferation Phenotype Observed Cellular Phenotype (e.g., Cytotoxicity) Proliferation->Phenotype On-Target Pathway OffTarget->Phenotype Off-Target Pathway

Caption: On-target vs. potential off-target pathways of NMT inhibitors.

Technical Support Center: Investigating Experimental Variability and Reproducibility for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "RO-09-4609" did not yield specific information on this compound. The following technical support guide is designed to address common challenges in experimental variability and reproducibility when working with any novel compound, referred to herein as "Compound X." This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays with Compound X. What are the potential causes?

A1: High variability in cell-based assays is a common challenge. Several factors can contribute to this issue:

  • Cell Seeding and Culture: Inconsistent cell numbers per well is a primary source of variability. Even slight differences in initial cell density can lead to significant variations in the final readout. The metabolic state of the cells, influenced by their growth phase and passage number, can also impact their response to Compound X.

  • Reagent and Compound Preparation: Improper mixing of Compound X can lead to concentration gradients. Ensure complete solubilization and vortexing before each dilution step. The age and storage of reagents, such as assay buffers and detection agents, can also affect performance.

  • Incubation Conditions: Temperature and CO2 fluctuations within the incubator can create "edge effects," where wells on the periphery of the plate behave differently than those in the center. Evaporation from outer wells can also concentrate media components and Compound X.

  • Assay Protocol Execution: Minor variations in incubation times, pipetting techniques, and washing steps can introduce significant errors, especially in multi-plate experiments.

Q2: Our results with Compound X are not reproducible between experiments performed on different days. How can we improve inter-experimental reproducibility?

A2: Inter-experimental reproducibility issues often stem from subtle changes in experimental conditions that are not immediately obvious. To improve consistency:

  • Standardize Operating Procedures (SOPs): A detailed SOP that outlines every step of the experiment, from cell culture maintenance to data analysis, is crucial. This ensures that all researchers are performing the assay in the exact same manner.

  • Cell Line Authentication and Mycoplasma Testing: Use cell lines from a certified source and regularly test for mycoplasma contamination. Genetic drift can occur with high passage numbers, so it's advisable to use cells within a defined passage range.

  • Reagent Batch Consistency: Whenever possible, use the same batch of reagents (e.g., serum, media, Compound X) for a set of related experiments. If a new batch must be used, it should be validated to ensure it produces comparable results.

  • Instrument Calibration: Ensure that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and maintained.

Q3: We suspect Compound X might be precipitating in our cell culture media. How can we confirm this and what can be done to prevent it?

A3: Compound precipitation is a common issue that can lead to inconsistent and inaccurate results.

  • Solubility Assessment: Initially, perform a visual inspection of the prepared Compound X solutions and the final dilutions in media. Look for cloudiness or visible precipitates. You can also measure the absorbance of the solution over time; a decrease in absorbance may indicate precipitation.

  • Solvent and Media Optimization: If precipitation is suspected, you may need to optimize the solvent used to dissolve Compound X. Additionally, some media components can interact with the compound, leading to precipitation. Testing different media formulations may be necessary.

  • Final Concentration and Incubation Time: The final concentration of Compound X in the assay may be too high. Consider performing a dose-response curve to determine the optimal concentration range. Shorter incubation times may also reduce the likelihood of precipitation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with novel compounds.

Issue Potential Cause Recommended Action
Inconsistent EC50/IC50 Values Cell density variationStandardize cell seeding protocols and perform cell counts before plating.
Inaccurate compound dilutionsPrepare fresh serial dilutions for each experiment. Verify pipette calibration.
Cell line driftUse low-passage cells and perform regular cell line authentication.
High Background Signal in Assay Reagent contaminationUse fresh, high-quality reagents. Filter-sterilize solutions where appropriate.
Insufficient washing stepsOptimize the number and duration of wash steps to remove unbound compound or detection reagents.
Autofluorescence of compoundMeasure the fluorescence of Compound X alone at the assay wavelengths. If high, consider a different detection method.
Unexpected Cytotoxicity Solvent toxicityRun a vehicle control with the highest concentration of the solvent used to dissolve Compound X.
ContaminationTest for bacterial, fungal, and mycoplasma contamination.
Off-target effects of Compound XPerform target validation and counterscreens to identify potential off-target activities.

Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Compound X stock solution

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium at 2X the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the 2X Compound X dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent used for Compound X) and untreated control wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualizations

Signaling Pathway of a Hypothetical Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates CompoundX Compound X RAF RAF CompoundX->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Hypothetical signaling pathway of Compound X as a RAF kinase inhibitor.

Troubleshooting Workflow for Experimental Variability

G Start High Experimental Variability Observed CheckProtocol Review Standard Operating Protocol (SOP) Start->CheckProtocol SOP_Consistent Is the SOP detailed and followed consistently? CheckProtocol->SOP_Consistent CheckCells Investigate Cell Culture Conditions Cells_Consistent Are cell passage number, density, and health consistent? CheckCells->Cells_Consistent CheckReagents Examine Reagents and Compound Reagents_Consistent Are reagent batches and compound dilutions consistent? CheckReagents->Reagents_Consistent SOP_Consistent->CheckCells Yes ReviseSOP Revise and standardize the SOP SOP_Consistent->ReviseSOP No Cells_Consistent->CheckReagents Yes StandardizeCells Standardize cell handling and culture Cells_Consistent->StandardizeCells No ValidateReagents Validate new reagent batches and preparation Reagents_Consistent->ValidateReagents No End Variability Reduced Reagents_Consistent->End Yes ReviseSOP->CheckProtocol StandardizeCells->CheckCells ValidateReagents->CheckReagents

Caption: A logical workflow for troubleshooting sources of experimental variability.

Technical Support Center: Optimizing Incubation Time for RO-09-4609 Antifungal Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for antifungal susceptibility testing of RO-09-4609.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound antifungal testing?

For a novel antifungal agent like this compound, initial incubation times should be based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar classes of compounds or the specific fungal species being tested.

  • For Candida species: A standard starting point is 24 hours.

  • For slower-growing yeasts like Cryptococcus species: An incubation period of 72 hours is often necessary.

  • For most molds (e.g., Aspergillus species): A 48-hour incubation is typically required.

It is crucial to consult the latest CLSI and EUCAST documents for the most current recommendations.

Q2: Why is incubation time a critical parameter in antifungal susceptibility testing?

The incubation time directly influences fungal growth and, consequently, the accuracy of the minimum inhibitory concentration (MIC) value.

  • Too short: Insufficient fungal growth can lead to an overestimation of the drug's efficacy, resulting in a falsely low MIC. For instance, reading MICs for Aspergillus fumigatus at 24 hours instead of the recommended 48 hours can lead to misinterpretation of resistance.

  • Too long: Excessive incubation can cause fungal overgrowth, potentially masking the inhibitory effects of the antifungal agent and leading to a falsely high MIC. It can also lead to the degradation of the antifungal compound in the test medium.

Q3: What are the key factors that influence the optimal incubation time?

Several factors can affect the growth rate of fungi and therefore the necessary incubation time for an accurate assessment.

  • Fungal Species: Different fungi possess inherently different growth rates. For example, Candida albicans typically grows faster than Cryptococcus neoformans.

  • Inoculum Size: The initial concentration of the fungal inoculum will affect the time required to achieve sufficient growth for a reliable reading.

  • Growth Medium: The composition and pH of the culture medium can significantly impact fungal growth.

  • Incubation Temperature: The standard temperature for antifungal susceptibility testing is 35°C. Deviations can alter fungal growth rates and the optimal incubation time.

  • Antifungal Agent's Mechanism of Action: The way an antifungal drug inhibits fungal growth can influence the appearance of growth and the ease of determining the endpoint.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or poor fungal growth in control wells - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Issues with the fungal inoculum (e.g., low viability).- Extend the incubation period, checking for growth at 24-hour intervals.- Verify the incubator is calibrated to the optimal temperature for the specific fungus.- Ensure the correct medium and pH are used as per standardized protocols.- Prepare a fresh inoculum and confirm its concentration and viability.
"Trailing" or reduced but persistent growth at concentrations above the MIC - This phenomenon is more common with fungistatic agents like azoles.- Consider reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for Candida species).- Use a spectrophotometer to determine the endpoint at a 50% growth inhibition threshold compared to the growth control.
Inconsistent MIC results between experiments - Variation in incubation time.- Fluctuations in incubation temperature.- Inconsistency in inoculum preparation.- Strictly adhere to the standardized incubation time for the specific fungus and assay.- Regularly monitor and calibrate the incubator's temperature.- Standardize the inoculum preparation procedure to ensure a consistent starting concentration.
Difficulty in visual endpoint determination - Subjectivity in reading.- Insufficient growth.- Use a spectrophotometer for a more objective endpoint determination.- Ensure adequate incubation time for sufficient growth in the control wells.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M27 methodology for yeasts and can be adapted for molds based on CLSI M38.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This typically corresponds to 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeasts.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a drug-free well as a growth control and a medium-only well as a sterility control.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C. The incubation duration will be the variable under optimization (refer to the optimization workflow below).

  • Endpoint Determination:

    • After the specified incubation period, examine the plates visually or using a spectrophotometer.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well. For some antifungals like amphotericin B, a complete inhibition of growth is the endpoint.

Visualizations

G Workflow for Optimizing Incubation Time cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Analysis and Refinement cluster_2 Phase 3: Validation A Select Fungal Species B Prepare Inoculum (0.5 McFarland) A->B C Perform Broth Microdilution with this compound B->C D Incubate Plates at 35°C C->D E Read MICs at Multiple Time Points (e.g., 24h, 48h, 72h) D->E F Analyze MIC Data E->F G Identify Time Point with Stable MICs and Adequate Growth F->G H Does MIC change significantly after this time point? G->H I Is growth in control well sufficient? G->I H->E Yes, re-evaluate J Select Optimal Incubation Time H->J No I->D No, extend incubation I->J Yes K Repeat Experiment with Optimized Time J->K L Confirm Reproducibility of MICs K->L M Establish Standardized Incubation Time for this compound L->M

Caption: Workflow for optimizing antifungal assay incubation time.

G Factors Influencing Optimal Incubation Time cluster_organism Organism-Specific Factors cluster_environment Environmental Factors cluster_drug Drug-Specific Factors center Optimal Incubation Time species Fungal Species species->center growth_rate Inherent Growth Rate species->growth_rate inoculum Inoculum Size inoculum->center temp Incubation Temperature temp->center medium Growth Medium (pH, Nutrients) medium->center moa Mechanism of Action moa->center stability Drug Stability in Medium stability->center

Caption: Key factors influencing optimal incubation time.

Challenges in developing NMT inhibitors for clinical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the development of N-myristoyltransferase (NMT) inhibitors for clinical use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing NMT inhibitors for clinical use?

A1: Developing NMT inhibitors for clinical use presents several challenges. A major hurdle is achieving selectivity for the target, particularly when developing antiparasitic or antifungal agents, due to the structural similarities between the active sites of pathogen and human NMTs. For cancer therapeutics, while NMT is a validated target, identifying specific cancer subtypes that are most sensitive to NMT inhibition is an ongoing area of research. Furthermore, because N-myristoylation affects over 100 human proteins, inhibiting NMT can lead to a complex cellular response and potential off-target effects, making it crucial to understand the downstream consequences of inhibition. Dose-limiting toxicities, often related to gastrointestinal and hematopoietic systems, have also been observed in preclinical and clinical studies.

Q2: Why is achieving selectivity for NMT inhibitors difficult?

A2: The catalytic domain of NMTs is highly conserved across species, from humans to parasites. This high degree of sequence homology, particularly in the peptide-binding site where many inhibitors bind, makes it challenging to design inhibitors that are potent against the target organism's NMT while sparing human NMTs. Despite these challenges, selective inhibitors have been developed, suggesting that subtle differences in the enzyme's conformational states can be exploited.

Q3: What are the known mechanisms of resistance to NMT inhibitors?

A3: The mechanisms of resistance to NMT inhibitors are still being investigated. Potential mechanisms could include alterations in NMT substrate expression or NMT enzyme activity in different cell lines. Additionally, cancer cells may develop resistance through the activation of alternative survival pathways to compensate for the inhibition of N-myristoylation. Understanding these resistance mechanisms is crucial for developing effective combination therapies.

Q4: What are the downstream cellular effects of NMT inhibition?

A4: NMT inhibition leads to a cascade of cellular effects due to the critical role of N-myristoylation in protein function and localization. Inhibition of NMT can disrupt major signaling pathways involved in cell growth, proliferation, and survival, such as the Src and PI3K/AKT/mTOR pathways. It can induce endoplasmic reticulum (ER) stress, cell cycle arrest (typically at the G1 phase), and ultimately apoptosis in cancer cells. Furthermore, NMT inhibition has been shown to impact mitochondrial function and iron homeostasis, leading to a form of cell death called parthanatos in certain cancer cells.

Troubleshooting Guides

Issue 1: High background signal in NMT activity assays.

Possible Cause Troubleshooting Step
Reagent contaminationUse fresh, high-quality reagents. Ensure proper storage of enzymes and substrates on ice during use.
Non-specific binding in ELISA-based assaysInclude appropriate negative controls, such as reactions lacking the enzyme or substrate, to determine baseline signal.
Autofluorescence of test compoundsScreen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
Thiol-containing compounds in fluorometric assaysBe aware that thiol-detecting probes can react with thiols in the enzymes, necessitating a background control without the substrate.

Issue 2: Inconsistent IC50 values for NMT inhibitors.

Possible Cause Troubleshooting Step
Variability in enzyme concentrationEnsure consistent enzyme concentration across experiments. Note that the IC50 value cannot be lower than half the enzyme concentration used in the assay.
Sub-optimal substrate concentrationsUse saturating concentrations of the peptide substrate and myristoyl-CoA to ensure the reaction velocity is dependent on the inhibitor concentration.
Assay formatBe aware that different assay formats (e.g., continuous vs. endpoint, radioactive vs. fluorescence-based) can yield different IC50 values.
Inhibitor solubilityEnsure the inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to an overestimation of the IC50.
Tight-binding inhibitionFor potent inhibitors, consider that they may exhibit tight-binding kinetics, which can affect the accuracy of standard IC50 calculations.

Issue 3: Low potency of NMT inhibitors in cell-based assays compared to biochemical assays.

| Possible Cause | Troubleshooting Step | | Poor cell permeability | The inhibitor may not be efficiently crossing the cell membrane. Consider structure-activity relationship (SAR) studies to improve permeability. | | Efflux by cellular transporters | The inhibitor may be actively transported out of the cell. This can be investigated using cells overexpressing specific efflux pumps. | | Intracellular metabolism of the inhibitor | The inhibitor may be rapidly metabolized within the cell. Conduct metabolic stability assays to assess this. | | High protein binding | The inhibitor may bind to intracellular proteins, reducing its free concentration available to inhibit NMT. |

Data Presentation

Table 1: Potency of Selected NMT Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
PCLX-001 (Zelenirstat)NMT15Biochemical
PCLX-001 (Zelenirstat)NMT28Biochemical
DDD85646Homo sapiens NMT121.33Fluorogenic NMT assay
IMP-1088Homo sapiens NMT17.61Fluorogenic NMT assay

Table 2: Pharmacokinetic Properties of PCLX-001 (Zelenirstat)

SpeciesOral Bioavailability (%)Plasma Half-life (h)Reference
Mouse>905.7
Rat261-2
Dog>903.9
Human-~10

Experimental Protocols

1. Fluorogenic NMT Inhibition Assay

This protocol is adapted from a fluorescence-based assay that detects the release of Coenzyme A (CoA) as a byproduct of the NMT reaction.

Materials:

  • Human NMT1 enzyme

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)

  • Test inhibitors dissolved in DMSO

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add the NMT enzyme, test inhibitor, and myristoyl-CoA in the assay buffer.

  • Initiate the enzymatic reaction by adding the peptide substrate and the fluorescent probe.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell Viability (MTS) Assay

This protocol assesses the effect of NMT inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Test NMT inhibitor

  • MTS reagent

  • 96-well clear plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the NMT inhibitor or vehicle control (DMSO) for the desired duration (e.g., 1, 3, or 7 days).

  • At the end of the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting cell viability against the inhibitor concentration.

Mandatory Visualization

NMT_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Src_inactive Src (inactive) Src_active Src (active) (membrane-associated) Src_inactive->Src_active Translocation Downstream_Signaling Downstream Signaling (e.g., Raf/MEK/ERK) Src_active->Downstream_Signaling Activation NMT N-Myristoyltransferase (NMT) NMT->Src_inactive Myristoylation Unmyristoylated_Src Unmyristoylated Src NMT->Unmyristoylated_Src Accumulation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Inhibition Unmyristoylated_Src->NMT Substrate Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to G1_Arrest G1 Cell Cycle Arrest Downstream_Signaling->G1_Arrest Inhibition leads to

Caption: NMT inhibition disrupts Src signaling, leading to apoptosis and cell cycle arrest.

Experimental_Workflow_NMT_Inhibitor_Screening Start Start: Compound Library Biochemical_Assay Biochemical Screening (e.g., Fluorogenic NMT Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Potent_Hits Potent Hits (Low IC50) Determine_IC50->Potent_Hits Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Potent_Hits->Cell_Based_Assay Yes Inactive Inactive/Discard Potent_Hits->Inactive No Determine_EC50 Determine EC50 & Cellular Effects Cell_Based_Assay->Determine_EC50 Active_in_Cells Active in Cells? Determine_EC50->Active_in_Cells ADME_Tox ADME/Toxicity Profiling Active_in_Cells->ADME_Tox Yes Active_in_Cells->Inactive No Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for the discovery and development of NMT inhibitors.

Technical Support Center: Refinement of RO-09-4609 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and protocols for researchers, scientists, and drug development professionals investigating the effects of RO-09-4609 in cell culture experiments. As the existing literature primarily focuses on the antifungal properties of this compound as a Candida albicans N-myristoyltransferase (CaNmt) inhibitor, this guide offers a framework for its characterization in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective inhibitor of N-myristoyltransferase (NMT) in Candida albicans. NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This lipid modification, known as myristoylation, is crucial for protein localization to membranes and for signal transduction. While the specific effects of this compound on mammalian NMT isoforms (NMT1 and NMT2) are not widely documented, inhibition of these enzymes is an area of interest in cancer research due to their role in the function of oncogenic proteins.

Q2: What is the recommended starting concentration for this compound in mammalian cell culture?

There is no established starting concentration for this compound in mammalian cell culture from the available literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A common approach is to test a wide range of concentrations, often in logarithmic dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), to identify a suitable range for further investigation.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to store it at -20°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A cytotoxicity assay, such as the MTT assay, is recommended to determine the concentration at which this compound becomes toxic to your cells. This involves treating cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability. The resulting data can be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Q5: What should I do if I observe unexpected results or high variability in my experiments?

High variability or unexpected outcomes can arise from several factors, including inconsistent cell seeding, uneven compound distribution, or the "edge effect" in multi-well plates. Ensure that your cell suspension is homogenous before plating and that the compound is thoroughly mixed into the medium. It is also good practice to not use the outer wells of a 96-well plate for critical data points. If problems persist, refer to the troubleshooting guide below.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₄
Molecular Weight368.43 g/mol
SolubilitySoluble in DMSO
StorageStore at -20°C for long-term storage

Table 2: Template for Dose-Response Experiment Data

This compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Viability (relative to control)
0 (Vehicle Control)100
0.01
0.1
1
10
100

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution:

    • Calculate the mass of this compound required to make a 10 mM solution in your desired volume of DMSO.

    • Under sterile conditions, dissolve the weighed this compound in the calculated volume of high-quality, sterile DMSO.

    • Vortex until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Prepare working solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed a non-toxic level for your cells (typically ≤ 0.5%).

Protocol 2: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general guideline for assessing cytotoxicity in a 96-well plate format. Optimization for specific cell lines may be required.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 Experimental Workflow for a Novel Compound A Determine Optimal Seeding Density C Perform Dose-Response Experiment A->C B Prepare Stock Solution of this compound B->C D Conduct Cytotoxicity Assay (e.g., MTT) C->D E Analyze Data (Calculate IC50) D->E F Proceed with Further Experiments at Non-Toxic Concentrations E->F

Caption: A general experimental workflow for testing a new compound like this compound in a cell line.

G Myristoyl-CoA Myristoyl-CoA NMT N-Myristoyl Transferase Myristoyl-CoA->NMT Protein Substrate Protein Substrate Protein Substrate->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Myristoylation This compound This compound This compound->NMT Inhibits Inhibition Inhibition

Troubleshooting unexpected results in RO-09-4609 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO-09-4609.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of N-myristoyltransferase (NMT), specifically targeting the enzyme in Candida albicans (CaNmt). N-myristoylation is a crucial cellular process in fungi where NMT catalyzes the attachment of a myristate group to the N-terminal glycine (B1666218) of various proteins. This modification is essential for protein localization and function. By inhibiting CaNmt, this compound disrupts these processes, leading to antifungal effects.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a concentrated stock solution in 100% DMSO. For short-term storage (days to weeks), the compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

Q3: What is a typical starting concentration range for in vitro antifungal susceptibility testing with this compound?

A3: While the specific minimum inhibitory concentration (MIC) can vary between different strains of Candida albicans, a common starting point for in vitro antifungal susceptibility testing is to prepare serial dilutions that cover a broad range of concentrations, such as 0.0625 µg/mL to 64 µg/mL.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) a Values

High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue.

Potential Cause Recommended Solution
Inoculum Preparation Ensure the fungal inoculum is prepared from a fresh 24-hour culture on appropriate agar. The turbidity of the inoculum should be standardized using a 0.5 McFarland standard to ensure a consistent cell density (approximately 1-5 x 10⁶ cells/mL).
Media Variability Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI 1640. Be aware of potential lot-to-lot variability in the media and perform quality control with reference strains.
Endpoint Reading The MIC for fungistatic agents is often determined as the lowest concentration that produces a significant reduction in turbidity (e.g., ≥50%) compared to the growth control. Subjectivity in visual reading can be a source of variability. For more objective and consistent results, consider using a spectrophotometer to measure optical density.
Compound Stability Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
Issue 2: Unexpected Lack of Antifungal Activity

If this compound does not exhibit the expected antifungal activity, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inappropriate Fungal Species This compound is a selective inhibitor of Candida albicans NMT. Its efficacy against other fungal species may be limited.
Resistance Development Fungal resistance to antifungal agents can develop through various mechanisms, including drug target modification or active drug efflux. To investigate this, you can perform in vitro evolution experiments by serially passaging the fungal strain in the presence of sub-lethal concentrations of this compound and monitoring for changes in the MIC.
Final DMSO Concentration While this compound is soluble in DMSO, the final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth and mask the specific effect of the compound.
Issue 3: Off-Target Effects or Host Cell Cytotoxicity

When studying this compound in the context of host-pathogen interactions, it is crucial to assess its potential impact on mammalian cells.

Potential Cause Recommended Solution
Cytotoxicity of this compound Perform a standard cytotoxicity assay on the mammalian cell line being used. This can be done using assays that measure lactate (B86563) dehydrogenase (LDH) release or by using viability dyes.
Non-specific Effects Include appropriate controls in your experiments, such as vehicle-only (DMSO) controls and untreated cells, to differentiate the specific effects of this compound from non-specific or solvent-related effects.

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50%) compared to the growth control.

Visualizations

NMT_Pathway N-Myristoyltransferase (NMT) Signaling Pathway in Candida albicans cluster_reactants Substrates cluster_products Products cluster_function Cellular Functions Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine containing Protein Protein->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein CoA CoA NMT->CoA RO_09_4609 This compound RO_09_4609->NMT Inhibition Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction Protein_Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Protein_Interaction

Caption: Inhibition of the N-Myristoyltransferase pathway by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Results in this compound Studies Start Unexpected Result Observed Check_MIC_Variability High MIC Variability? Start->Check_MIC_Variability Check_No_Activity No Antifungal Activity? Check_MIC_Variability->Check_No_Activity No Validate_Inoculum Validate Inoculum Preparation Check_MIC_Variability->Validate_Inoculum Yes Check_Cytotoxicity Potential Off-Target Effects? Check_No_Activity->Check_Cytotoxicity No Confirm_Fungal_Species Confirm Fungal Species Check_No_Activity->Confirm_Fungal_Species Yes Perform_Cytotoxicity_Assay Perform Host Cell Cytotoxicity Assay Check_Cytotoxicity->Perform_Cytotoxicity_Assay Yes End Problem Resolved Check_Cytotoxicity->End No Standardize_Media Standardize Media Validate_Inoculum->Standardize_Media Objective_Endpoint Use Objective Endpoint Reading Standardize_Media->Objective_Endpoint Objective_Endpoint->End Investigate_Resistance Investigate Resistance Confirm_Fungal_Species->Investigate_Resistance Verify_DMSO_Concentration Verify Final DMSO Concentration Investigate_Resistance->Verify_DMSO_Concentration Verify_DMSO_Concentration->End Include_Proper_Controls Include Proper Controls Perform_Cytotoxicity_Assay->Include_Proper_Controls Include_Proper_Controls->End

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Validation & Comparative

N-Myristoyltransferase: A Promising Target for Novel Antifungal Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of N-myristoyltransferase as a Fungal Drug Target

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has underscored the urgent need for novel therapeutic strategies. Among the promising new targets is N-myristoyltransferase (NMT), a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in a multitude of essential cellular processes, including signal transduction, protein trafficking, and morphogenesis.

This guide provides a comprehensive comparison of N-myristoyltransferase with existing antifungal drug targets, supported by experimental data on the efficacy of NMT inhibitors. It also details the experimental protocols for key validation assays and visualizes the critical role of NMT in fungal cellular pathways.

NMT as a Drug Target: A Head-to-Head Comparison

The validation of a novel drug target hinges on its essentiality for the pathogen, its distinction from host counterparts to ensure selectivity, and its druggability. NMT excels in these aspects when compared to the current arsenal (B13267) of antifungal drugs.

FeatureN-Myristoyltransferase (NMT)Azoles (e.g., Fluconazole)Polyenes (e.g., Amphotericin B)Echinocandins (e.g., Caspofungin)
Mechanism of Action Inhibits the covalent attachment of myristate to essential proteins, disrupting their function and localization.Inhibit lanosterol (B1674476) 14-α-demethylase, blocking ergosterol (B1671047) biosynthesis.Bind to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.Inhibit β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.
Spectrum of Activity Broad-spectrum potential against various pathogenic fungi, including Candida, Cryptococcus, and Aspergillus species.Primarily active against yeasts; resistance is a growing concern.Broad-spectrum but associated with significant host toxicity.Active against Candida and Aspergillus species, but less effective against Cryptococcus.
Essentiality Essential for the viability of a wide range of pathogenic fungi.Essential for fungal viability.Targets a key component of the fungal cell membrane.Targets an essential component of the fungal cell wall.
Selectivity Significant structural differences exist between fungal and human NMTs, allowing for the development of selective inhibitors.Targets a fungal-specific enzyme in the ergosterol pathway.Binds to ergosterol, which is absent in human cells, but can interact with cholesterol, leading to toxicity.Targets a fungal-specific enzyme.
Fungicidal/Fungistatic Can be fungicidal.Generally fungistatic.Fungicidal.Fungistatic against molds, fungicidal against yeasts.

Performance of Fungal NMT Inhibitors: A Quantitative Look

A growing number of NMT inhibitors have been developed and tested against various fungal pathogens. The following table summarizes the in vitro potency and antifungal activity of selected compounds.

CompoundFungal SpeciesTargetIC50 (nM)MIC (µM)Reference
FTR1335Candida albicansCaNMT0.490.78
SC-58272Candida albicansCaNMT31>100
DDD86481Aspergillus fumigatusAfNMT12925 (7 under repressive conditions)
Compound 3uCandida albicansCaNMT835-
Compound 3mCandida albicansCaNMT863-

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: The minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug target validation. Below are detailed protocols for two key assays used in the evaluation of fungal NMT inhibitors.

N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant fungal NMT

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)

  • 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM) dye

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant NMT, and the test inhibitor to each well.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Immediately add the CPM dye, which fluoresces upon binding to the free thiol group of the released CoA.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 470 nm emission) at regular intervals.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Antifungal Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • Antifungal agent (NMT inhibitor)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for fungal growth or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the drug that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.

Visualizing the Impact of NMT Inhibition

The following diagrams illustrate the central role of N-myristoyltransferase in fungal cellular processes and the workflow for identifying NMT inhibitors.

NMT_Signaling_Pathway cluster_substrates Substrates cluster_downstream Downstream Effects NMT N-Myristoyltransferase (NMT) MyristoylatedProtein N-Myristoylated Proteins NMT->MyristoylatedProtein Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein N-terminal Glycine containing proteins Protein->NMT G_alpha G-alpha subunits MyristoylatedProtein->G_alpha ARF ADP-Ribosylation Factors (ARF) MyristoylatedProtein->ARF Membrane Membrane Targeting & Protein-Protein Interactions G_alpha->Membrane ARF->Membrane Signaling Signal Transduction (e.g., PKA pathway) Membrane->Signaling Morphogenesis Cell Wall Integrity & Morphogenesis Signaling->Morphogenesis Inhibitor NMT Inhibitor Inhibitor->NMT

Caption: NMT-mediated signaling pathway in fungi.

Experimental_Workflow start Start: Identify Novel Antifungal Target target_validation Target Validation: N-Myristoyltransferase (NMT) start->target_validation assay_dev Assay Development: NMT Inhibition Assay target_validation->assay_dev screening High-Throughput Screening of Compound Libraries assay_dev->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization: Structure-Activity Relationship hit_id->lead_opt in_vitro In Vitro Antifungal Testing: MIC Determination lead_opt->in_vitro in_vivo In Vivo Efficacy & Toxicity Studies in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical

RO-09-4609 vs. Echinocandins: A Comparative Analysis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Distinct Mechanisms of Action Against Fungal Pathogens for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the investigational antifungal agent RO-09-4609 and the established echinocandin class of drugs. We will delve into their distinct mechanisms of action, present available in vitro susceptibility data, and outline the standardized experimental protocols used to generate this data. This objective comparison aims to equip researchers with the necessary information to evaluate the potential of N-myristoyltransferase inhibitors, such as this compound, in the context of current antifungal therapies.

At a Glance: this compound vs. Echinocandins

FeatureThis compoundEchinocandins (Caspofungin, Micafungin, Anidulafungin)
Target N-myristoyltransferase (Nmt)β-(1,3)-D-glucan synthase
Mechanism of Action Inhibits the covalent attachment of myristate to N-terminal glycine (B1666218) residues of essential fungal proteins, disrupting protein function and localization.Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.
Spectrum of Activity Primarily reported against Candida albicans.Broad activity against Candida spp. (fungicidal) and Aspergillus spp. (fungistatic).
Mode of Action Fungicidal (inferred from studies on derivatives)Fungicidal against most Candida spp. and fungistatic against Aspergillus spp.
Administration Investigational (likely intravenous)Intravenous.

In Vitro Susceptibility Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and the echinocandins against Candida albicans. It is important to note that publicly available data for this compound is limited to a single study.

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida albicans MIC₅₀ (µg/mL)Candida albicans MIC₉₀ (µg/mL)
This compound Data not available in searched literature0.05Data not available in searched literature
Caspofungin 0.015 - 20.250.5
Micafungin 0.008 - 20.030.06
Anidulafungin 0.015 - 20.030.06

Note: Echinocandin MIC data is aggregated from multiple studies and may vary depending on the specific isolates and testing conditions.

Mechanism of Action: A Tale of Two Targets

The antifungal activity of this compound and echinocandins stems from their interaction with unique and essential fungal cellular components.

This compound: Targeting Protein Modification

This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This enzyme catalyzes the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a wide range of proteins. This modification, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in critical signaling pathways and cellular processes. By inhibiting CaNmt, this compound prevents the myristoylation of these essential proteins, leading to their dysfunction and ultimately, fungal cell death.

cluster_0 Fungal Cell Myristoyl-CoA Myristoyl-CoA CaNmt N-myristoyltransferase (CaNmt) Myristoyl-CoA->CaNmt N-terminal Glycine Protein N-terminal Glycine Protein N-terminal Glycine Protein->CaNmt Myristoylated Protein Myristoylated Protein CaNmt->Myristoylated Protein Myristoylation Cellular Functions Cellular Functions Myristoylated Protein->Cellular Functions Enables This compound This compound This compound->CaNmt Inhibits

This compound Mechanism of Action
Echinocandins: Disrupting Cell Wall Integrity

The echinocandins—caspofungin, micafungin, and anidulafungin—target the fungal cell wall, a structure absent in mammalian cells, making it an attractive target for antifungal therapy. Specifically, they non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that provides osmotic stability. By inhibiting its synthesis, echinocandins weaken the cell wall, leading to osmotic stress, cell lysis, and fungal death.

cluster_1 Fungal Cell Wall Synthesis UDP-Glucose UDP-Glucose Glucan Synthase β-(1,3)-D-glucan synthase UDP-Glucose->Glucan Synthase Glucan β-(1,3)-D-glucan Glucan Synthase->Glucan Synthesis Cell Wall Cell Wall Glucan->Cell Wall Incorporation Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibit

Echinocandins Mechanism of Action

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are typically generated using standardized methods to ensure reproducibility and comparability across different studies. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the reference method for broth dilution antifungal susceptibility testing of yeasts.

CLSI M27 Broth Microdilution Method for Yeasts

This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.

  • The inoculum is then further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for echinocandins).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.

3. Incubation:

  • The microtiter plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

  • The results are read visually or using a spectrophotometer.

cluster_workflow CLSI M27 Experimental Workflow A Fungal Isolate Culture B Inoculum Preparation & Standardization A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antifungal Agent C->D E Incubation (35°C, 24-48h) D->E F MIC Reading (Visual or Spectrophotometric) E->F

CLSI M27 Workflow

Conclusion

This compound and the echinocandins represent two distinct and promising approaches to antifungal therapy. While the echinocandins are an established class of drugs with a broad spectrum of activity against key fungal pathogens, this compound's unique mechanism of targeting N-myristoyltransferase offers a novel strategy that may be effective against strains resistant to current therapies. The limited available data for this compound highlights the need for further research to fully elucidate its spectrum of activity and clinical potential. This comparative guide serves as a foundational resource for researchers in the field of antifungal drug discovery and development.

Benchmarking RO-09-4609: A Comparative Analysis of Benzofuran Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the benzofuran (B130515) antifungal agent RO-09-4609 reveals its potent in-vitro activity against Candida albicans, positioning it as a significant compound within its class. This guide provides a comparative benchmark of this compound against other notable benzofuran antifungals, Griseofulvin and Amiodarone, offering researchers, scientists, and drug development professionals a detailed overview of their respective antifungal profiles, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Antifungal Activity

The in-vitro efficacy of this compound, Griseofulvin, and Amiodarone has been evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a key metric for comparison. The following table summarizes the available MIC data for these compounds.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
This compound Candida albicans0.1
Griseofulvin Trichophyton rubrum0.15 - 3.0
Trichophyton mentagrophytes0.15 - 0.5
Microsporum canis0.15 - 0.5
Microsporum gypseum0.15 - 0.5
Epidermophyton floccosum0.15 - 0.5
Amiodarone Candida albicans>800 (at pH 7), 25 (at pH 5)
Aspergillus fumigatusNot specified, but has activity
Cryptococcus neoformansHas activity

Mechanisms of Action: Distinct Pathways of Fungal Inhibition

While all three compounds belong to the benzofuran class, they exhibit distinct mechanisms of action, targeting different cellular processes essential for fungal survival.

This compound: Inhibition of N-Myristoyltransferase

This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt). Nmt is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This process, known as N-myristoylation, is vital for protein localization to membranes and for their proper function in various signaling pathways. By inhibiting Nmt, this compound disrupts these essential cellular processes, leading to fungal cell death.

Griseofulvin: Disruption of Mitotic Spindle

Griseofulvin primarily targets fungal mitosis. It binds to tubulin, the protein subunit of microtubules, and disrupts the assembly of the mitotic spindle. This interference with microtubule function prevents the proper segregation of chromosomes during cell division, ultimately leading to a fungistatic effect.

Amiodarone: Disruption of Calcium Homeostasis

Amiodarone, an antiarrhythmic drug with antifungal properties, exerts its effect by disrupting calcium homeostasis within the fungal cell. It induces a rapid influx of extracellular calcium and also triggers the release of calcium from intracellular stores, such as the vacuole. This sudden and sustained increase in cytosolic calcium concentration is toxic to the cell and leads to apoptosis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for comparing the in-vitro activity of antifungal agents. The following are detailed methodologies based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (based on CLSI M27-A3)

This method is suitable for testing the susceptibility of yeast species like Candida albicans to antifungal agents such as this compound and Amiodarone.

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the antifungal agent is prepared in 96-well microtiter plates using RPMI-1640 medium. The final concentrations typically range from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free growth control well.

Broth Microdilution Method for Filamentous Fungi (based on CLSI M38-A)

This method is employed for testing the susceptibility of dermatophytes like Trichophyton and Microsporum species to agents such as Griseofulvin.

  • Preparation of Antifungal Stock Solutions and Microdilution Plates: This follows a similar procedure as for yeasts.

  • Inoculum Preparation: Conidia (spores) are harvested from a 7- to 14-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is then adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: The microtiter plates are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal that shows complete inhibition of growth.

Visualizing the Pathways of Antifungal Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for antifungal susceptibility testing and the distinct signaling pathways targeted by this compound, Griseofulvin, and Amiodarone.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination

Caption: Experimental workflow for MIC determination.

Antifungal_Mechanisms cluster_RO094609 This compound Pathway cluster_Griseofulvin Griseofulvin Pathway cluster_Amiodarone Amiodarone Pathway RO094609 This compound NMT N-Myristoyltransferase (Nmt) RO094609->NMT inhibits Myristoylation Protein N-Myristoylation NMT->Myristoylation Protein_Function Impaired Protein Localization & Function Myristoylation->Protein_Function Cell_Death_RO Fungal Cell Death Protein_Function->Cell_Death_RO Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin binds to Microtubule Microtubule Assembly Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Mitosis_Arrest Mitosis Arrest Mitotic_Spindle->Mitosis_Arrest Amiodarone Amiodarone Ca_Influx Extracellular Ca²⁺ Influx Amiodarone->Ca_Influx Vacuole_Release Vacuolar Ca²⁺ Release Amiodarone->Vacuole_Release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Vacuole_Release->Cytosolic_Ca Ca_Overload Calcium Overload Cytosolic_Ca->Ca_Overload Cell_Death_Amio Fungal Cell Death Ca_Overload->Cell_Death_Amio

Caption: Mechanisms of action for benzofuran antifungals.

A Comparative Guide to the Efficacy of RO-09-4609, a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). This compound belongs to a class of benzofuran (B130515) derivatives with promising antifungal activity. This document summarizes available experimental data, details relevant methodologies, and contrasts the performance of this compound with established antifungal agents.

Executive Summary

This compound has demonstrated significant in vitro activity against Candida albicans, a prevalent fungal pathogen. Its mechanism of action, the inhibition of N-myristoyltransferase, represents a departure from conventional antifungal targets, offering a potential advantage against resistant strains. While direct in vivo efficacy data for this compound is limited in publicly available literature, a closely related derivative, RO-09-4879, has shown clear antifungal effects in a murine systemic candidiasis model. This suggests the therapeutic potential of this class of compounds. This guide will delve into the specifics of the available data for this compound and compare it with standard-of-care antifungals such as fluconazole, amphotericin B, and caspofungin.

Data Presentation

In Vitro Efficacy Data

Quantitative data on the in vitro efficacy of this compound and comparator antifungal agents against Candida albicans is presented below.

CompoundTargetOrganismEfficacy MetricValueReference
This compound N-myristoyltransferase (Nmt) Candida albicans IC50 (CaNmt) 5.8 nM (Masubuchi et al., 2003)
Candida albicans MIC 0.2 µg/mL (Masubuchi et al., 2003)
FluconazoleLanosterol 14α-demethylaseCandida albicansMIC500.25 - 1.0 µg/mL
MIC900.5 - 64 µg/mL
Amphotericin BErgosterol (cell membrane)Candida albicansMIC0.125 - 1.0 µg/mL
Caspofunginβ-(1,3)-D-glucan synthaseCandida albicansMIC900.25 - 0.5 µg/mL

Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

In Vivo Efficacy Data
CompoundModelDosingEfficacy MetricResultReference
RO-09-4879 Murine Systemic Candidiasis 10 mg/kg, 20 mg/kg (oral) Survival Increased survival rate (Masubuchi et al., 2003)
Amphotericin BMurine Systemic Candidiasis0.1 - 4 mg/kg (intraperitoneal)Fungal load in kidneysPotent reduction in fungal burden
FluconazoleMurine Systemic Candidiasis2.5 - 20 mg/kg (oral)Fungal load in kidneysEffective in reducing fungal burden

Signaling Pathways and Experimental Workflows

Mechanism of Action: N-myristoyltransferase Inhibition

This compound targets N-myristoyltransferase (Nmt), an essential enzyme in fungi. Nmt catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization to membranes and for their biological function. By inhibiting Nmt, this compound disrupts the function of numerous essential proteins, leading to fungal cell death.

cluster_fungal_cell Fungal Cell Myristoyl-CoA Myristoyl-CoA Nmt Nmt Myristoyl-CoA->Nmt N-terminal Glycine Proteins N-terminal Glycine Proteins N-terminal Glycine Proteins->Nmt Myristoylated Proteins Myristoylated Proteins Nmt->Myristoylated Proteins Myristoylation This compound This compound This compound->Nmt Inhibition Membrane Localization & Function Membrane Localization & Function Myristoylated Proteins->Membrane Localization & Function Cell Death Cell Death Membrane Localization & Function->Cell Death Disruption leads to

Caption: Inhibition of N-myristoyltransferase by this compound.

Experimental Workflow: In Vitro MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans is typically determined using a broth microdilution method.

Prepare serial dilutions of this compound in 96-well plate Prepare serial dilutions of this compound in 96-well plate Inoculate wells with standardized suspension of Candida albicans Inoculate wells with standardized suspension of Candida albicans Prepare serial dilutions of this compound in 96-well plate->Inoculate wells with standardized suspension of Candida albicans Incubate at 35°C for 24-48 hours Incubate at 35°C for 24-48 hours Inoculate wells with standardized suspension of Candida albicans->Incubate at 35°C for 24-48 hours Visually or spectrophotometrically assess fungal growth Visually or spectrophotometrically assess fungal growth Incubate at 35°C for 24-48 hours->Visually or spectrophotometrically assess fungal growth Determine MIC: lowest concentration with no visible growth Determine MIC: lowest concentration with no visible growth Visually or spectrophotometrically assess fungal growth->Determine MIC: lowest concentration with no visible growth

Caption: Workflow for MIC determination.

Experimental Workflow: In Vivo Murine Candidiasis Model

The in vivo efficacy of antifungal compounds is often evaluated in a murine model of systemic candidiasis.

Induce systemic Candida albicans infection in mice via intravenous injection Induce systemic Candida albicans infection in mice via intravenous injection Administer RO-09-4879 (or comparator) orally at specified doses Administer RO-09-4879 (or comparator) orally at specified doses Induce systemic Candida albicans infection in mice via intravenous injection->Administer RO-09-4879 (or comparator) orally at specified doses Monitor survival over a set period (e.g., 14-28 days) Monitor survival over a set period (e.g., 14-28 days) Administer RO-09-4879 (or comparator) orally at specified doses->Monitor survival over a set period (e.g., 14-28 days) Alternatively, sacrifice mice at defined time points Alternatively, sacrifice mice at defined time points Administer RO-09-4879 (or comparator) orally at specified doses->Alternatively, sacrifice mice at defined time points Determine fungal burden in target organs (e.g., kidneys) Determine fungal burden in target organs (e.g., kidneys) Alternatively, sacrifice mice at defined time points->Determine fungal burden in target organs (e.g., kidneys)

Caption: Workflow for murine candidiasis model.

Experimental Protocols

In Vitro N-myristoyltransferase Inhibition Assay

The inhibitory activity of this compound against CaNmt can be measured using a scintillation proximity assay. The assay measures the incorporation of [3H]myristoyl-CoA into a peptide substrate.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant CaNmt, [3H]myristoyl-CoA, a peptide substrate, and varying concentrations of this compound in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution.

  • Detection: Add scintillant-coated beads that bind to the radiolabeled acylated peptide. The proximity of the tritium (B154650) to the scintillant results in light emission, which is quantified using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

  • Medium: Use RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of Candida albicans from a 24-hour culture on Sabouraud dextrose agar (B569324) to a final concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth in the drug-free control well.

In Vivo Murine Model of Systemic Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal compounds.

  • Animals: Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide (B585) administration).

  • Infection: Infect the mice with a lethal or sublethal dose of Candida albicans via intravenous injection into the tail vein.

  • Treatment: Begin treatment with the test compound (e.g., RO-09-4879) or a comparator drug at various doses, typically administered orally or intraperitoneally, shortly after infection.

  • Efficacy Assessment:

    • Survival: Monitor the survival of the mice over a period of 14 to 28 days.

    • Fungal Burden: At specific time points post-infection, euthanize a subset of mice, and homogenize target organs (e.g., kidneys, spleen, brain). Plate serial dilutions of the homogenates on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the survival rates or the reduction in fungal burden in the treated groups to the vehicle-treated control group.

Conclusion

This compound is a promising antifungal candidate with potent in vitro activity against Candida albicans, acting through the inhibition of the essential enzyme N-myristoyltransferase. Its low nanomolar IC50 value against CaNmt and sub-microgram/mL MIC value highlight its potential. While in vivo data for this compound is not yet published, the demonstrated efficacy of its derivative, RO-09-4879, in a murine model of systemic candidiasis provides strong proof-of-concept for this class of inhibitors. Further in vivo pharmacokinetic and efficacy studies on this compound are warranted to fully assess its therapeutic potential in comparison to existing antifungal agents. The novel mechanism of action of Nmt inhibitors like this compound makes them a valuable area of research, particularly in the context of rising antifungal resistance.

A Comparative Guide to Antifungal Agents Targeting Fungal Cell Integrity: RO-09-4609 and Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal cell envelope, a structure absent in humans, presents a prime target for antifungal drug development. This guide provides a detailed comparison of RO-09-4609, an inhibitor of N-myristoyltransferase, and other major antifungal agents that disrupt the fungal cell wall: the echinocandins, nikkomycins, and the triterpenoid (B12794562) ibrexafungerp (B609083). By examining their distinct mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for researchers in the field of mycology and antifungal drug discovery.

Introduction to the Agents

Fungal cell integrity is paramount for viability, making the enzymes and structural components of the cell wall and membrane attractive targets for therapeutic intervention. This guide focuses on four classes of antifungal agents that compromise this integrity through different mechanisms:

  • This compound: A benzofuran (B130515) derivative that uniquely targets fungal N-myristoyltransferase (NMT). NMT is an essential enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their localization and function, including in cell wall maintenance.

  • Echinocandins (e.g., Caspofungin): A class of lipopeptides that are non-competitive inhibitors of β-1,3-D-glucan synthase, a key enzyme responsible for the synthesis of β-1,3-D-glucan, a major structural component of the fungal cell wall.

  • Nikkomycin Z: A nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin (B13524) synthase, the enzyme responsible for the synthesis of chitin, another essential structural polysaccharide in the fungal cell wall.

  • Ibrexafungerp: A first-in-class triterpenoid that also inhibits β-1,3-D-glucan synthase, but at a different site than the echinocandins, and is orally bioavailable.

Mechanism of Action

The distinct mechanisms of these antifungal agents are visualized in the signaling pathway diagram below. This compound's inhibition of NMT disrupts the function of numerous proteins, indirectly affecting cell wall integrity. In contrast, echinocandins, ibrexafungerp, and Nikkomycin Z directly inhibit key enzymes in the synthesis of the primary structural components of the cell wall.

Fungal_Cell_Wall_Targets cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall Synthesis Myristoyl-CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl-CoA->NMT Substrate Myristoylated Proteins Myristoylated Proteins NMT->Myristoylated Proteins Protein Myristoylation Cell Wall Integrity Cell Wall Integrity Myristoylated Proteins->Cell Wall Integrity Signaling & Trafficking This compound This compound This compound->NMT Inhibition UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Cell Wall Structure Cell Wall Structure Chitin->Cell Wall Structure Nikkomycin Z Nikkomycin Z Nikkomycin Z->Chitin_Synthase Inhibition UDP-Glucose UDP-Glucose Glucan_Synthase β-1,3-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Glucan β-1,3-D-Glucan Glucan_Synthase->Glucan Glucan->Cell Wall Structure Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Mechanisms of action of this compound and cell wall synthesis inhibitors.

Quantitative Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of the compared antifungal agents against common fungal pathogens. MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, while MEC values, often used for echinocandins and ibrexafungerp against molds, represent the lowest concentration at which abnormal hyphal growth is observed.

Table 1: In Vitro Activity against Candida Species (MIC in µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Caspofungin 0.06 - 0.50.06 - 0.51 - 20.06 - 0.50.25 - 1
Nikkomycin Z ≤0.5 - 32>641 - 4>64>64
Ibrexafungerp 0.016 - 0.5≤0.004 - 20.06 - ≥80.06 - ≥80.06 - ≥8

Table 2: In Vitro Activity against Aspergillus Species (MEC in µg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Caspofungin 0.008 - 40.008 - 40.008 - 40.008 - 4
Nikkomycin Z >64>64Data Not AvailableData Not Available
Ibrexafungerp <0.06 - 4<0.06 - 4<0.06 - 4<0.06 - 4

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of antifungal agents. Below are detailed methodologies for key in vitro assays.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27/M38)

This method is widely used to determine the MIC of antifungal agents against yeasts and molds.

CLSI_Workflow start Start prep_drug Prepare Antifungal Stock Solution (DMSO) start->prep_drug serial_dilute Perform Serial Dilutions in 96-well Plate (RPMI-1640) prep_drug->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC/MEC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for CLSI broth microdilution antifungal susceptibility testing.

Protocol:

  • Media Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS is used.

  • Drug Preparation: A stock solution of the antifungal agent is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Growth and sterility controls are included.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC/MEC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for yeasts) compared to the drug-free control. The MEC for molds is the lowest drug concentration at which microscopic examination reveals abnormal, short, and branched hyphae.

Enzyme Inhibition Assays

These assays directly measure the inhibitory activity of a compound against its target enzyme.

a) N-Myristoyltransferase (NMT) Inhibition Assay

This assay is used to evaluate inhibitors of NMT, such as this compound.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant fungal NMT is purified. A peptide substrate with an N-terminal glycine and a fluorescent or radioactive label is synthesized. Myristoyl-CoA is used as the acyl donor.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, Triton X-100, and DTT.

  • Assay Procedure:

    • The NMT enzyme is pre-incubated with the inhibitor (e.g., this compound) at various concentrations.

    • The reaction is initiated by adding the peptide substrate and myristoyl-CoA.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the myristoylated peptide is separated from the unreacted substrate (e.g., by chromatography or binding to a hydrophobic membrane).

    • The amount of myristoylated peptide is quantified by measuring the fluorescence or radioactivity.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

b) β-1,3-D-Glucan Synthase Inhibition Assay

This assay is used for echinocandins and ibrexafungerp.

Protocol:

  • Enzyme Preparation: A crude membrane fraction containing β-1,3-D-glucan synthase is prepared from fungal protoplasts.

  • Reaction Mixture: The reaction buffer includes Tris-HCl, EDTA, and an activator such as GTPγS. The substrate is UDP-glucose, which can be radiolabeled (e.g., with ¹⁴C).

  • Assay Procedure:

    • The enzyme preparation is incubated with the inhibitor (e.g., caspofungin or ibrexafungerp) at various concentrations.

    • The reaction is started by the addition of UDP-[¹⁴C]glucose.

    • The mixture is incubated at a suitable temperature (e.g., 30°C).

    • The reaction is terminated by adding ethanol (B145695) or trichloroacetic acid to precipitate the synthesized glucan.

    • The precipitate is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined.

c) Chitin Synthase Inhibition Assay

This assay is used to assess inhibitors like Nikkomycin Z.

Protocol:

  • Enzyme Preparation: A crude membrane fraction or a partially purified chitin synthase preparation is obtained from fungal cells.

  • Reaction Mixture: The assay buffer contains Tris-HCl, MgCl₂, and a chitin synthase activator like trypsin. The substrate is UDP-N-acetylglucosamine (UDP-GlcNAc), often radiolabeled.

  • Assay Procedure:

    • The enzyme is pre-incubated with the inhibitor (e.g., Nikkomycin Z).

    • The reaction is initiated by adding UDP-[¹⁴C]GlcNAc.

    • The mixture is incubated at an optimal temperature (e.g., 30°C).

    • The reaction is stopped, and the synthesized chitin is precipitated.

    • The precipitated chitin is collected on a filter, washed, and the radioactivity is quantified.

  • Data Analysis: The IC₅₀ value is calculated.

Fungal Cell Wall Integrity Pathway

Damage to the fungal cell wall, whether by antifungal agents or other stressors, activates a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway. This pathway upregulates the synthesis of cell wall components, particularly chitin, in an attempt to repair the damage. Understanding this pathway is crucial, as it can influence the efficacy of cell wall-active antifungals.

CWI_Pathway cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1/Mid2 (Sensors) Cell Wall Stress->Sensors Detected by Rho1_GDP Rho1-GDP (Inactive) Sensors->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP binding Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_Cascade Activates Transcription_Factors Rlm1, Swi4/Swi6 (Transcription Factors) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Cell Wall Gene Expression (e.g., CHS genes) Transcription_Factors->Gene_Expression Induces Cell Wall Repair Cell Wall Repair Gene_Expression->Cell Wall Repair Leads to

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Conclusion

The landscape of antifungal drug discovery is continually evolving, with a critical need for novel agents that act on new targets. This compound, with its unique mechanism of inhibiting N-myristoyltransferase, represents a departure from the direct inhibition of cell wall polysaccharide synthesis. While quantitative in vitro data for this compound is not as widely available as for the established cell wall synthesis inhibitors, its distinct mode of action highlights a promising avenue for future antifungal development. In contrast, the echinocandins, Nikkomycin Z, and the newer triterpenoid ibrexafungerp continue to be important classes of antifungals that directly target the fundamental structural components of the fungal cell wall. A thorough understanding of their comparative efficacy and the standardized methodologies for their evaluation is essential for the continued advancement of antifungal research and the development of more effective therapies to combat invasive fungal infections.

A Comparative Analysis of RO-09-4609 and Polyene Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A new era in antifungal development is dawning, with novel mechanisms of action showing promise against resilient fungal pathogens. This guide provides a detailed comparison between RO-09-4609, a selective inhibitor of N-myristoyltransferase (NMT), and the established class of polyene antifungals, such as Amphotericin B and Nystatin. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Polyene antifungals have long been a cornerstone in the treatment of severe fungal infections, primarily by disrupting the fungal cell membrane through interaction with ergosterol. In contrast, this compound represents a targeted approach, inhibiting N-myristoyltransferase, an enzyme crucial for fungal viability by catalyzing the attachment of myristate to essential proteins. This fundamental difference in their mechanism of action suggests distinct antifungal profiles and potential for overcoming existing resistance mechanisms. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their respective pathways to facilitate a comprehensive understanding.

Mechanism of Action: A Tale of Two Targets

The antifungal activity of polyenes and this compound stems from their interaction with fundamentally different cellular components.

Polyene Antifungals: Disrupting Membrane Integrity

Polyene antifungals, including Amphotericin B and Nystatin, are characterized by their affinity for ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The subsequent leakage of essential intracellular ions and small molecules ultimately results in fungal cell death. Their mechanism is primarily fungicidal.

This compound: Inhibiting Protein N-Myristoylation

This compound is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt). N-myristoylation is a critical cellular process where Nmt attaches a myristoyl group to the N-terminal glycine (B1666218) of a variety of proteins. This lipid modification is essential for the proper localization and function of these proteins, many of which are involved in vital signaling pathways, including those regulating cell morphology and cell wall integrity. By inhibiting Nmt, this compound disrupts these essential cellular processes, leading to fungal cell death.

In Vitro Efficacy: A Quantitative Comparison

Table 1: In Vitro Activity of Polyene Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Amphotericin B0.06 - 1.00.250.5
Amphotericin B0.125 - 1.00.251.0
Nystatin4 - 8--
Nystatin0.625 - 1.251.251.25

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Activity of a Representative N-Myristoyltransferase Inhibitor

InhibitorFungal SpeciesTargetIC50MIC (µM)Reference
Pyrazole SulphonamideAspergillus fumigatusNMT12 nM925

IC50 represents the half maximal inhibitory concentration against the enzyme.

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal agents. The following sections detail the protocols for determining antifungal susceptibility and for assessing the enzymatic activity of N-myristoyltransferase.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

Detailed Protocol (based on CLSI M27-A3):

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the plates. The MIC is the lowest concentration of the antifungal agent in which there is a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the growth control.

N-Myristoyltransferase (NMT) Inhibition Assay

A fluorescence-based assay is commonly used to measure the activity of NMT and to screen for inhibitors.

Principle: The assay measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, using a fluorescent probe. The inhibition of NMT results in a decrease in the fluorescent signal.

Detailed Protocol:

  • Reagents and Buffers:

    • Assay buffer: 20 mM potassium phosphate (B84403) (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100.

    • Myristoyl-CoA (substrate).

    • Peptide substrate (e.g., a peptide with an N-terminal glycine).

    • Recombinant N-myristoyltransferase (NMT) enzyme.

    • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin - CPM).

    • Test inhibitor (e.g., this compound) dissolved in DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the test inhibitor at various concentrations.

    • Add the NMT enzyme to each well (except for the negative control).

    • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution.

    • Add the fluorescent probe (CPM) which reacts with the produced CoA to generate a fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (excitation ~380 nm, emission ~470 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the fundamental differences between these antifungal agents.

Signaling Pathways

Polyene_Mechanism Polyene Polyene Antifungal (e.g., Amphotericin B) Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore Induces FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of Ergosterol->Pore Induces Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of polyene antifungals.

NMT_Inhibition_Pathway cluster_0 Normal Fungal Cell Process cluster_1 Action of this compound MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Protein N-terminal Glycine Protein Protein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Membrane Membrane Targeting & Signaling MyristoylatedProtein->Membrane Viability Fungal Viability Membrane->Viability RO094609 This compound RO094609->NMT

Caption: Mechanism of action of this compound via NMT inhibition.

Experimental Workflows

MIC_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Antifungal Serial Dilutions Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually Read Growth Inhibition Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.

NMT_Assay_Workflow Start Start PrepareReagents Prepare Assay Reagents (NMT, Substrates, Inhibitor) Start->PrepareReagents Mix Mix Reagents in 96-well Plate PrepareReagents->Mix Incubate Incubate at 25°C for 30 min Mix->Incubate StopReaction Stop Reaction Incubate->StopReaction AddProbe Add Fluorescent Probe (CPM) StopReaction->AddProbe MeasureFluorescence Measure Fluorescence AddProbe->MeasureFluorescence Analyze Calculate % Inhibition & IC50 MeasureFluorescence->Analyze End End Analyze->End

Caption: Experimental workflow for NMT inhibition assay.

Assessing the Specificity of RO-09-4609 for Fungal N-Myristoyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungal N-myristoyltransferase (NMT) inhibitor RO-09-4609 with alternative compounds. Supported by experimental data, this document details the specificity and performance of these inhibitors, offering a clear perspective for advancing antifungal drug discovery.

N-myristoyltransferase (NMT) is a critical enzyme for the viability of many fungal pathogens, making it a prime target for novel antifungal therapies. The inhibitor this compound, a benzofuran (B130515) derivative, has demonstrated potent activity against fungal NMT. This guide assesses its specificity by comparing its in vitro efficacy against fungal and human NMTs alongside other notable NMT inhibitors.

Performance Comparison of NMT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative NMT inhibitors against various fungal and human NMTs. This quantitative data allows for a direct comparison of potency and selectivity.

InhibitorClassTarget NMTIC50 (nM)Selectivity (Fungal vs. Human)
This compound BenzofuranCandida albicans (CaNMT)9.8~1,020-fold vs. HsNMT1
Human (HsNMT1)10,000
RO-09-4879 BenzofuranCandida albicans (CaNMT)5.7>1,754-fold vs. HsNMT1
Human (HsNMT1)>10,000
SC-58272 PeptidomimeticCandida albicans (CaNMT)56250-fold vs. Human NMT
Human NMT14,000
DDD85646 Pyrazole (B372694) SulfonamideAspergillus fumigatus (AfNMT)23~0.87-fold vs. HsNMT1
Human (HsNMT1)20
IMP-1088 AminopiperidineHuman (HsNMT1)<1-
Human (HsNMT2)<1

Key Observations:

  • This compound and its analog RO-09-4879, both benzofuran derivatives, exhibit high potency against Candida albicans NMT and, crucially, demonstrate significant selectivity for the fungal enzyme over its human counterpart. this compound shows over 1,000-fold greater activity against CaNMT compared to HsNMT1. This high degree of selectivity is a critical attribute for a promising antifungal drug candidate, as it suggests a lower likelihood of off-target effects in humans.

  • The peptidomimetic inhibitor SC-58272 also displays a favorable selectivity profile, being 250 times more potent against CaNMT than human NMT.

  • In contrast, DDD85646 , a pyrazole sulfonamide, shows potent inhibition of Aspergillus fumigatus NMT but lacks selectivity, inhibiting human NMT1 with similar potency.

  • IMP-1088 is a highly potent inhibitor of human NMTs and is included here as a benchmark for potent NMT inhibition, though it is not selective for fungal enzymes.

Experimental Methodologies

The data presented in this guide is derived from established in vitro and cellular assays. Below are detailed protocols for key experiments used to assess NMT inhibitor specificity.

In Vitro NMT Activity Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of NMT by measuring the incorporation of a radiolabeled myristoyl group from myristoyl-Coenzyme A (Myr-CoA) onto a peptide substrate.

Materials:

  • Recombinant fungal or human NMT

  • [³H]Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Microplates

Protocol:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and SPA beads.

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding recombinant NMT and [³H]Myristoyl-CoA to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • During the reaction, if the radiolabeled myristoyl group is transferred to the biotinylated peptide substrate, the resulting complex will bind to the streptavidin-coated SPA beads, bringing the radioisotope into close proximity and generating a light signal.

  • Stop the reaction (e.g., by adding a stop solution containing non-labeled Myr-CoA).

  • Measure the signal using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Cell lysis buffer

  • Test inhibitor

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Primary antibody against the target NMT

Protocol:

  • Cell Treatment: Treat the fungal cell culture with the test inhibitor at various concentrations and a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble NMT in the supernatant using a protein quantification method like Western blotting.

  • Data Analysis: Plot the amount of soluble NMT as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing Key Processes

To further elucidate the context of NMT inhibition, the following diagrams illustrate the N-myristoylation pathway and the experimental workflow for assessing inhibitor specificity.

N_Myristoylation_Pathway N-Myristoylation Signaling Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Cellular_Functions Diverse Cellular Functions Membrane_Targeting->Cellular_Functions RO_09_4609 This compound (Inhibitor) RO_09_4609->NMT Inhibition

A diagram illustrating the N-myristoylation signaling pathway.

Inhibitor_Specificity_Workflow Experimental Workflow for Assessing Inhibitor Specificity cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay In_Vitro_Assay In Vitro NMT Activity Assay (e.g., SPA) Fungal_NMT Fungal NMT In_Vitro_Assay->Fungal_NMT Human_NMT Human NMT In_Vitro_Assay->Human_NMT IC50_Fungal Determine IC50 for Fungal NMT Fungal_NMT->IC50_Fungal IC50_Human Determine IC50 for Human NMT Human_NMT->IC50_Human Selectivity_Analysis Specificity Assessment: Compare Fungal vs. Human IC50 IC50_Fungal->Selectivity_Analysis IC50_Human->Selectivity_Analysis Cellular_Assay Cellular Thermal Shift Assay (CETSA) Fungal_Cells Treat Fungal Cells Cellular_Assay->Fungal_Cells Target_Engagement Confirm Target Engagement in cells Fungal_Cells->Target_Engagement Target_Engagement->Selectivity_Analysis

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for RO-09-4609 necessitates a risk-based approach guided by general laboratory safety principles and institutional protocols. As a novel research compound, detailed public information regarding the specific disposal procedures for this compound is not available. Researchers, scientists, and drug development professionals must therefore adhere to a rigorous, safety-first workflow when handling and preparing for the disposal of such substances. This guidance provides a general operational framework to ensure safety and compliance.

General Properties of Research Compounds

While specific data for this compound is not publicly documented, the initial step in any disposal process is to gather as much information as possible about the compound. For many research chemicals, this would involve consulting the Safety Data Sheet (SDS). In the absence of an SDS, a thorough review of any available chemical literature or internal documentation is critical. The following table outlines the kind of data that should be sought and recorded.

Data PointInformation to RecordRelevance to Disposal
Chemical Name This compoundEnsures correct identification.
CAS Number 279230-20-5Universal identifier for the chemical.
Molecular Formula C₂₁H₂₄N₂O₄Can give clues to reactivity and functional groups.
Molecular Weight 368.43 g/mol Important for quantifying waste.
Known Hazards (e.g., toxic, flammable, corrosive, reactive)CRITICAL for determining the appropriate disposal route.
Physical State (e.g., solid, liquid)Influences handling and packaging of waste.
Solubility (e.g., in water, organic solvents)Affects potential for environmental dissemination and choice of waste container.
Stability (e.g., light-sensitive, air-sensitive)Determines storage conditions for waste.

Standard Operating Procedure for Disposal of Uncharacterized Research Compounds

The following is a step-by-step protocol for the safe disposal of a research compound like this compound, for which specific guidelines are not available. This procedure is designed to be a starting point and should be adapted to comply with the specific regulations of your institution and local authorities.

  • Hazard Assessment:

    • In the absence of an SDS, conduct a thorough literature search for any information on the compound or structurally similar compounds to infer potential hazards.

    • Assume the compound is hazardous. Handle with appropriate personal protective equipment (PPE), including but not limited to safety goggles, a lab coat, and chemical-resistant gloves.

    • All handling should be performed in a certified chemical fume hood.

  • Consultation:

    • Crucially, consult with your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on chemical disposal procedures at your site and can provide specific guidance based on local regulations.

    • Provide the EHS department with all available information on the compound.

  • Waste Segregation and Collection:

    • Do not mix the waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the chemical name (this compound), CAS number, and any known or suspected hazards.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Follow your institution's procedure for requesting a hazardous waste pickup. This is typically done through the EHS department.

Logical Workflow for Disposal Decision-Making

A Start: Need to Dispose of this compound B Is a Safety Data Sheet (SDS) available for this compound? A->B C Follow specific disposal instructions in Section 13 of the SDS. B->C Yes D Assume the compound is hazardous. Handle with appropriate PPE in a fume hood. B->D No I End: Proper Disposal C->I E Consult Institutional Environmental Health & Safety (EHS) Department. D->E F Segregate waste into a dedicated, labeled, and sealed container. E->F G Store waste in a designated satellite accumulation area. F->G H Request hazardous waste pickup through EHS. G->H H->I

Caption: Disposal workflow for a research chemical lacking a specific SDS.

Personal protective equipment for handling RO-09-4609

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling RO-09-4609

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on best practices for handling potent, uncharacterized research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution.

The handling of novel chemical entities like this compound, where toxicological data is scarce, requires a cautious approach. Such compounds should be treated as highly potent active pharmaceutical ingredients (HPAPIs). The primary goal is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Risk Assessment and Categorization

In the absence of specific data, it is prudent to assign a default handling category. Many pharmaceutical manufacturers use a system of performance-based exposure control limits. For a compound with unknown toxicity, a high-containment category, such as SafeBridge Category 3, is often recommended as a starting point. This necessitates the use of stringent engineering controls to contain the material.

Personal Protective Equipment (PPE)

PPE is a critical last line of defense after all engineering and administrative controls have been implemented. The selection of PPE should be based on the specific laboratory operations being performed.

Operation Required PPE Rationale
Receiving and Unpacking - Nitrile Gloves (double-gloved) - Lab Coat - Safety GlassesTo protect against potential external contamination of the shipping container.
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved, chemical-resistant) - Disposable Gown with closed cuffs - Safety Goggles - Powered Air-Purifying Respirator (PAPR) or N95/FFP3 RespiratorWeighing solids poses the highest risk of aerosolization. A PAPR is preferred to minimize inhalation exposure.
Preparing Solutions (Liquid Handling) - Nitrile Gloves (double-gloved, chemical-resistant) - Disposable Gown with closed cuffs - Safety Goggles or Face ShieldTo protect against splashes and direct skin contact with the dissolved compound.
General Laboratory Use - Nitrile Gloves - Lab Coat - Safety GlassesStandard laboratory PPE to protect against incidental contact.
Spill Cleanup - Nitrile Gloves (double-gloved, chemical-resistant) - Disposable Gown - Safety Goggles - Appropriate Respirator (based on spill size and volatility)To ensure protection during the handling of a concentrated amount of the compound in an uncontrolled situation.
Waste Disposal - Nitrile Gloves (double-gloved) - Lab Coat - Safety GlassesTo protect against contact with contaminated waste materials.

It is crucial to ensure that the gloves used are compatible with the solvents in which this compound will be dissolved.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the compound within the laboratory is essential for safety.

Experimental Workflow for Safe Handling

The following diagram outlines a typical workflow for handling a potent research compound like this compound.

G cluster_prep Preparation and Weighing cluster_use Experimental Use cluster_disposal Waste Management a Receive and Log Compound b Don Full PPE for Solids a->b c Weigh Compound in a Containment Ventilated Enclosure (CVE) or Isolator b->c d Prepare Stock Solution in CVE c->d e Perform Serial Dilutions in a Fume Hood d->e Transfer to Fume Hood f Conduct Experiment e->f g Decontaminate Work Surfaces f->g h Segregate Solid and Liquid Waste g->h End of Experiment i Label Waste Containers Clearly h->i j Dispose of Waste via Institutional Hazardous Waste Program i->j

Workflow for Handling Potent Research Compounds.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the compound in a designated, clearly labeled, and secure location, following any specific storage conditions (e.g., temperature, light sensitivity).

2. Weighing and Solution Preparation (within a Containment Ventilated Enclosure or Isolator):

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is inside the enclosure.

  • Donning PPE: Put on all required PPE, ensuring a proper fit for the respirator.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use a static-dissipating weigh boat if the powder is fine.

  • Dissolving: Add the solvent to the solid in the enclosure to create a stock solution. This minimizes the risk of handling the dry powder outside of a contained environment.

  • Post-Weighing: Decontaminate all surfaces and equipment within the enclosure before removing items. Carefully doff PPE following established procedures.

3. Disposal Plan:

  • All materials that come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be disposed of as hazardous waste.

  • Solid waste should be collected in a labeled, sealed bag or container.

  • Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of potent pharmaceutical compounds. A validated decontamination process to remove or destroy the compound may be necessary for cleaning equipment between batches.

Emergency Procedures
  • Spill: In case of a spill, evacuate the immediate area. The cleanup should be performed by trained personnel wearing appropriate PPE. Use a spill kit specifically designed for potent compounds.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.

The implementation of a robust safety program, including proper training and the use of appropriate engineering controls, is paramount when working with uncharacterized, potentially potent compounds.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.